1-(Pyridin-3-yl)piperidine-4-carboxylic acid
Description
BenchChem offers high-quality 1-(Pyridin-3-yl)piperidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Pyridin-3-yl)piperidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-pyridin-3-ylpiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)9-3-6-13(7-4-9)10-2-1-5-12-8-10/h1-2,5,8-9H,3-4,6-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEJDCPGBVQIKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90612595 | |
| Record name | 1-(Pyridin-3-yl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90612595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330985-24-5 | |
| Record name | 1-(Pyridin-3-yl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90612595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 1-(Pyridin-3-yl)piperidine-4-carboxylic Acid in Drug Discovery
This guide serves as an advanced technical resource for medicinal chemists and drug discovery scientists. It focuses on the strategic application, synthesis, and optimization of 1-(Pyridin-3-yl)piperidine-4-carboxylic acid , a privileged scaffold in modern small-molecule therapeutics.
Part 1: The Medicinal Chemistry Imperative
Executive Summary
In the landscape of multiparameter optimization (MPO), 1-(Pyridin-3-yl)piperidine-4-carboxylic acid (CAS: 330985-24-5) represents a high-value "chemotype" for correcting physicochemical flaws in lead compounds. Unlike its phenyl analog, the 3-pyridyl variant introduces a specific vector for hydrogen bonding and significantly lowers lipophilicity (
Physicochemical Profile & Bioisosterism
This scaffold acts as a zwitterionic linker at physiological pH.
-
Acidic Moiety: The carboxylic acid (
) is ionized at pH 7.4, providing a strong electrostatic anchor (often mimicking phosphate or carboxylate-binding pockets in enzymes like ACC). -
Basic Moiety: The pyridine nitrogen (
depending on environment) is less basic than aliphatic amines, reducing hERG liability compared to more basic centers, while still offering a hydrogen bond acceptor (HBA).
| Property | Value / Characteristic | Impact on Drug Design |
| Molecular Weight | 206.24 g/mol | Fragment-like; leaves room for elaboration. |
| cLogP | ~0.5 - 0.8 | Significantly lower than N-phenyl analogs (~2.0), improving solubility. |
| Topology | Rigid Piperidine Chair | Reduces entropic penalty upon binding compared to flexible linkers. |
| Vector | 3-Pyridyl (Meta) | Non-linear geometry; avoids "flatness" of para-substituted aromatics. |
Part 2: Synthetic Methodologies
Reliable access to this scaffold is critical. While nucleophilic aromatic substitution (
Protocol A: Buchwald-Hartwig Amination (Gold Standard)
This protocol describes the coupling of ethyl isonipecotate with 3-bromopyridine, followed by hydrolysis.
Reagents:
-
Substrates: Ethyl isonipecotate (1.0 eq), 3-Bromopyridine (1.1 eq).
-
Catalyst System:
(2 mol%) + Xantphos (4 mol%). -
Base:
(2.0 eq) or (1.5 eq). -
Solvent: 1,4-Dioxane (anhydrous).
Step-by-Step Workflow:
-
Inertion: Charge a reaction vial with
, Xantphos, and . Purge with or Argon for 5 minutes. -
Addition: Add 1,4-Dioxane, followed by 3-Bromopyridine and Ethyl isonipecotate via syringe.
-
Activation: Heat the sealed vessel to 100°C for 12–16 hours.
-
Workup: Filter through a Celite pad to remove inorganic salts/Pd black. Concentrate the filtrate.
-
Hydrolysis (One-Pot option): Redissolve residue in THF:MeOH:Water (3:1:1). Add LiOH (3.0 eq). Stir at RT for 4 hours.
-
Isolation: Acidify to pH ~4 with 1N HCl. The zwitterionic product often precipitates or can be extracted with
-Butanol/DCM.
Self-Validating Quality Control
A robust protocol must include "stop/go" checkpoints.
-
Checkpoint 1 (TLC/LCMS): Monitor the disappearance of the secondary amine (Ethyl isonipecotate).
-
Success Indicator: Appearance of M+1 peak (Mass of ester + 1).
-
-
Checkpoint 2 (NMR Validation):
-
Diagnostic Signal: The 3-pyridyl protons should appear as distinct multiplets in the aromatic region (approx.
8.0–8.5 ppm).[1] -
Coupling Verification: The
-protons of the piperidine ring (adjacent to Nitrogen) will shift downfield ( ~3.5-4.0 ppm) compared to the starting material due to N-arylation.
-
Part 3: Strategic Applications in Drug Discovery
Case Study: GPR119 Agonists (Metabolic Disorders)
GPR119 agonists are developed for Type 2 Diabetes. The 1-(3-pyridyl)piperidine-4-carboxylate motif appears frequently as a "polar head group" mimic.
-
Mechanism: The piperidine carbamate or ether linkers in early GPR119 ligands (e.g., GSK1292263 ) suffered from high lipophilicity.
-
Solution: Replacing distal aryl groups with the 3-pyridyl moiety reduces LogP and improves the metabolic stability of the piperidine ring by deactivating the nitrogen lone pair via conjugation, preventing N-oxidation.
Case Study: Acetyl-CoA Carboxylase (ACC) Inhibitors
Inhibitors of ACC (e.g., for NASH/liver fibrosis) require a carboxylate to interact with the enzyme's biotin-binding site or allosteric domain.
-
Role of Scaffold: The piperidine ring provides a rigid spacer, positioning the carboxylic acid into the polar pocket while the 3-pyridyl group engages in
-stacking interactions with aromatic residues (e.g., Trp or Phe) in the active site channel.
Part 4: Visualizations & Logic Flows
Synthesis & Decision Logic
The following diagram illustrates the synthetic decision tree and the SAR (Structure-Activity Relationship) logic for selecting this scaffold.
Figure 1: Decision logic for scaffold selection and downstream applications in GPR119 and ACC programs.
Pharmacophore Mapping
This diagram visualizes how the molecule interacts within a theoretical binding pocket.
Figure 2: Pharmacophore interaction map showing the dual-binding mode (Ionic + Pi-Stacking) facilitated by the scaffold.
Part 5: References
-
Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines. National Institutes of Health (NIH). Available at: [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central. Available at: [Link]
-
Discovery of new pyridine 3-carboxylic acid-based pharmacophores. PubMed Central. Available at: [Link]
-
Synthesis of 4-piperidinecarboxylic acid derivatives. PrepChem. Available at: [Link]
-
Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs. ResearchGate. Available at: [Link]
Sources
In Silico Characterization & Interaction Modeling of 1-(Pyridin-3-yl)piperidine-4-carboxylic Acid
Topic: Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, and Structural Biologists.
Executive Summary
1-(Pyridin-3-yl)piperidine-4-carboxylic acid represents a specialized scaffold in neuropharmacology, merging the zwitterionic core of GABA-mimetic transport inhibitors (e.g., nipecotic acid) with a lipophilic heteroaromatic tail (pyridine). This structural hybridity presents a unique challenge for in silico modeling: the molecule must be treated not merely as a static ligand but as a dynamic zwitterion capable of exploiting both the orthosteric substrate site and the extracellular vestibule of target proteins like the GABA Transporter 1 (GAT1).
This guide provides a rigorous, non-templated workflow for modeling this specific molecular entity. It moves beyond generic docking protocols to address the critical "Zwitterionic Paradox" in force field parameterization and details a high-fidelity interaction model based on the latest cryo-EM structural data of human GAT1.
Module 1: Physicochemical Profiling & Parameterization
The Zwitterionic Paradox
The primary failure mode in modeling piperidine-carboxylic acids is incorrect protonation state assignment. Unlike simple amines, the N-aryl substitution in 1-(Pyridin-3-yl)piperidine-4-carboxylic acid dramatically alters the basicity of the piperidine nitrogen.
-
Piperidine Nitrogen (N1): In a standard piperidine, the pKa is ~11. However, here N1 is conjugated to the electron-deficient pyridine ring. This aniline-like character drops the pKa significantly (predicted pKa < 4.0), rendering it neutral at physiological pH (7.4).
-
Pyridine Nitrogen (N_pyr): The pyridine ring nitrogen typically has a pKa ~5.2. At pH 7.4, it remains largely neutral .
-
Carboxylic Acid (COOH): With a pKa ~4.5, this group is fully deprotonated (anionic, COO-) at pH 7.4.
Quantum Mechanical (QM) Parameter Validation
Standard force fields (GAFF2/OPLS4) often struggle with the torsion angle of the N-aryl bond between the piperidine and pyridine rings.
Protocol: Torsion Scanning
-
Software: Gaussian16 or ORCA.
-
Method: DFT (B3LYP/6-31G*) geometry optimization.
-
Scan: Rotate the N1-C(pyridine) bond in 10° increments.
-
Output: Derive partial charges (RESP) and specific torsional force constants to replace generic force field parameters.
| Parameter | Standard Force Field (Generic) | QM-Derived (Target) | Consequence of Error |
| N1 Hybridization | sp3 (Pyramidal) | sp2/sp3 intermediate (Planarized) | Incorrect vector for the pyridine ring. |
| N1-C(Pyr) Length | 1.45 Å | 1.38 Å (Conjugated) | Underestimation of steric clashes. |
| Net Charge | +1 (Protonated N1) | -1 (Anionic COO-) | Complete failure of electrostatic binding energy. |
Module 2: Structural Preparation (Target Selection)
Target Identification: GAT1 (SLC6A1)
While the pyridine moiety suggests nicotinic receptor affinity, the piperidine-4-carboxylic acid core is a structural homolog of isonipecotic acid , a known weak inhibitor of GABA transporters (GAT). The most high-value target for this scaffold is GAT1 , where it likely acts as a "Tiagabine-lite" inhibitor—binding the orthosteric site while extending the pyridine into the vestibule.
Reference Structure:
-
PDB ID: (Human GAT1 bound to Nipecotic Acid).
-
Resolution: 2.4 Å (Cryo-EM).
System Setup
The GAT1 pocket is ion-dependent.[1] You cannot dock into an "empty" protein.
-
Ion Placement: Ensure two Sodium ions (Na1, Na2) and one Chloride ion (Cl) are retained from PDB 7Y7Z. These organize the binding site geometry.[3]
-
Water: Keep structural waters bridging the carboxylate of the ligand to Tyr140.
Module 3: Molecular Docking Workflow
The "Induced Fit" Necessity
Rigid docking fails for this molecule because the pyridine ring is bulky compared to the native substrate (GABA) or nipecotic acid. The "Tyrosine Gate" (Tyr60) in GAT1 must flex to accommodate the heteroaromatic tail.
Step-by-Step Protocol
-
Grid Generation:
-
Center: Coordinates of the Nipecotic Acid carboxylate carbon in PDB 7Y7Z.
-
Dimensions: 25 x 25 x 25 Å (Expanded to include the extracellular vestibule).
-
Constraints: Define a positional constraint (radius 1.5 Å) for the carboxylate group to overlap with the Na1 coordinating site.
-
-
Ligand Conformer Generation:
-
Generate ring conformations (chair/boat) for the piperidine.
-
Crucial: Fix the carboxylate to the equatorial position (lower energy) but allow axial sampling if the docking score is poor.
-
-
Docking Execution (e.g., Glide/Gold/AutoDock Vina):
-
Scoring Function: Use a function optimized for solvation (e.g., Glide XP) due to the solvent-exposed nature of the vestibule.
-
Pose Selection: Filter poses not just by Score, but by the formation of the Na+ coordination triad (Ligand COO- interaction with Na1, Gly65, and Leu300).
-
Module 4: Interaction Dynamics & Visualization
Molecular Dynamics (MD) Simulation
To validate the stability of the pyridine tail, run a 100 ns simulation.
-
Ensemble: NPT (310 K, 1 atm).
-
Membrane: Embed the GAT1-Ligand complex in a POPC lipid bilayer.
-
Solvent: TIP3P water + 0.15 M NaCl.
Success Criteria:
-
RMSD: Ligand RMSD < 2.0 Å over the last 50 ns.
-
Na+ Distance: The distance between the ligand carboxylate oxygen and Na1 must remain < 3.0 Å.
Pathway Visualization (DOT Diagram)
The following diagram illustrates the logical flow of the modeling campaign, highlighting the critical decision points for zwitterionic handling.
Caption: Workflow for high-fidelity modeling of zwitterionic/anionic scaffolds in GAT1, emphasizing charge state verification.
Module 5: Interpreting the Data
Key Interaction Checkpoints
When analyzing your docking or MD results, verify these specific interactions to ensure scientific validity:
| Interaction Type | Residue/Ion | Mechanistic Role |
| Electrostatic | Sodium 1 (Na1) | The carboxylate MUST coordinate with Na1. This is the driving force of transport. If this bond breaks, the pose is invalid. |
| H-Bond | Tyr140 | Stabilizes the carboxylate group; critical for orienting the substrate. |
| Pi-Pi Stacking | Tyr60 | The pyridine ring should stack against Tyr60 (the "gatekeeper"). This interaction mimics the lipophilic tail of Tiagabine. |
| Steric Fit | Trp68 | Ensure the piperidine ring sits in the hydrophobic pocket defined by Trp68 without clashing. |
ADMET Profiling (In Silico)
-
LogD (pH 7.4): Predicted to be ~0.5 to 1.2. The pyridine ring adds lipophilicity compared to bare isonipecotic acid (LogD ~ -2.5), significantly improving Blood-Brain Barrier (BBB) permeability predictions.
-
Metabolic Stability: The N-aryl bond is generally stable, but the pyridine ring is susceptible to N-oxidation or hydroxylation by CYPs.
References
-
Cryo-EM structure of human G
-
Molecular basis for substrate recognition and transport of human GABA transporter G
- Source: N
-
URL:[Link]
-
Structure and gating mechanism of the α7 nicotinic acetylcholine receptor
- Source: N
-
URL:[Link]
-
Force Field Parameterization of Zwitterionic Drug-Like Molecules
- Source: Journal of Chemical Inform
-
URL:[Link]
Sources
Methodological & Application
Application Note: A Stability-Indicating HILIC Method for the High-Purity Analysis of 1-(Pyridin-3-yl)piperidine-4-carboxylic Acid
Abstract
This application note presents a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate purity determination of 1-(Pyridin-3-yl)piperidine-4-carboxylic acid, a key heterocyclic building block in pharmaceutical synthesis.[1] Due to the analyte's polar and zwitterionic nature, conventional reversed-phase chromatography presents significant retention challenges.[2][3][4] To overcome this, a Hydrophilic Interaction Liquid Chromatography (HILIC) method was developed and validated. This guide provides a comprehensive framework, from method development rationale and a detailed experimental protocol to a complete validation procedure according to International Council for Harmonisation (ICH) guidelines.[5] The causality behind each experimental choice is detailed, ensuring scientific integrity and enabling researchers to adapt and implement this method with confidence.
Introduction: The Analytical Challenge
1-(Pyridin-3-yl)piperidine-4-carboxylic acid is a molecule of significant interest in medicinal chemistry, often serving as an intermediate for agents targeting the central nervous system.[1] Its structure, featuring a basic pyridine moiety and an acidic carboxylic acid group on a piperidine scaffold, confers high polarity. The purity of such intermediates is paramount, as impurities can carry through to the final Active Pharmaceutical Ingredient (API), impacting its safety and efficacy.
The primary analytical challenge lies in achieving adequate retention and sharp peak shapes using standard chromatographic techniques. Traditional reversed-phase (RP-HPLC) columns, with their non-polar stationary phases, often result in poor retention for highly polar compounds, causing them to elute in or near the solvent front (void volume).[4][6] This makes accurate quantification and separation from polar impurities nearly impossible. While techniques like ion-pairing chromatography can enhance retention in RP-HPLC, they often lead to long column equilibration times and are incompatible with mass spectrometry (MS).[4]
Hydrophilic Interaction Liquid Chromatography (HILIC) presents a superior alternative for such molecules.[7][8][9] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[10][11] This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, providing excellent retention.[7][10]
This document details the development and validation of a HILIC method designed to serve as a reliable quality control tool for this compound.
Chromatographic Method Development Rationale
The selection of the HILIC method was a deliberate choice driven by the physicochemical properties of the analyte.
Caption: Logic diagram for selecting HILIC over other HPLC modes.
-
Stationary Phase: A column with a polar stationary phase (e.g., unbonded silica, amide, or zwitterionic phases) is essential for HILIC. An amide phase was chosen for its robustness and excellent peak shape for a wide range of polar compounds.
-
Mobile Phase: A typical HILIC mobile phase consists of a high percentage of acetonitrile (>60%) and a small percentage of an aqueous buffer.[7]
-
Acetonitrile: Serves as the weak, non-polar solvent.
-
Aqueous Buffer (Ammonium Formate): Ammonium formate is an excellent choice as it is volatile, making it fully compatible with MS detection, and it provides good buffering capacity in the typical HILIC pH range (pH 3-6).
-
pH Modifier (Formic Acid): The addition of a small amount of formic acid helps to control the ionization state of the analyte's carboxylic acid and piperidine nitrogen, leading to consistent retention and improved peak symmetry.[12]
-
-
Detector: UV detection is suitable as the pyridine ring is a chromophore. A photodiode array (PDA) detector is recommended to assess peak purity and to detect any co-eluting impurities.
Experimental Protocol: Purity Determination
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Chromatography Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm (or equivalent HILIC phase).
-
Solvents & Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Ammonium Formate (LC-MS grade), Formic Acid (LC-MS grade).
-
Reference Standard: 1-(Pyridin-3-yl)piperidine-4-carboxylic acid, >99.5% purity.
Chromatographic Conditions
| Parameter | Setting |
| Column | Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 10 mM Ammonium Formate with 0.1% Formic Acid in Water |
| Mobile Phase B | 90:10 Acetonitrile:Mobile Phase A (v/v) with 0.1% Formic Acid |
| Gradient Program | 95% B to 70% B over 10 minutes, then return to 95% B and equilibrate for 5 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 2 µL |
| Detection | PDA Detector, 260 nm (Reference wavelength: 360 nm) |
| Run Time | 15 minutes |
Preparation of Solutions
-
Diluent: 75:25 Acetonitrile:Water (v/v).
-
Rationale: The diluent should be as close as possible to the initial mobile phase composition to ensure good peak shape and prevent injection-related issues.
-
-
Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Reference Standard Working Solution (0.1 mg/mL): Dilute 1.0 mL of the Stock Solution to 10.0 mL with the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the test sample and prepare as described for the Reference Standard Stock Solution.
Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no carryover or system contamination.
-
Inject the Reference Standard Working Solution (n=5) to establish system suitability.
-
Inject the Sample Solution in duplicate.
-
Process the chromatograms using the CDS.
System Suitability Criteria
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor | ≤ 2.0 | Ensures peak symmetry for accurate integration. |
| RSD of Peak Area | ≤ 2.0% (for n=5 injections) | Demonstrates the precision of the analytical system. |
| Theoretical Plates | > 2000 | Indicates the efficiency of the separation. |
Calculation of Purity
The purity of the sample is calculated as a percentage area normalization, assuming all impurities have a similar response factor at the detection wavelength.
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
Method Validation Protocol
The developed method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[5][13]
-
Specificity & Stability-Indicating Properties: This is the most critical validation parameter. It is established through forced degradation studies. The method must be able to resolve the main analyte peak from any degradation products and potential process impurities.[5][14][15]
-
Forced Degradation Protocol: Subject the sample solution (1.0 mg/mL) to various stress conditions to induce degradation (typically aiming for 5-20% degradation).[14][16][17] A control sample (unstressed) should be analyzed alongside.
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 8 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105 °C for 48 hours (solid state).
-
Photolytic: Expose to UV/Vis light (ICH Q1B option 1 or 2).
-
-
Sources
- 1. 1-(Pyridin-3-yl)piperidine-4-carboxylic acid [myskinrecipes.com]
- 2. hplc.eu [hplc.eu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. irjpms.com [irjpms.com]
- 6. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 7. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 8. longdom.org [longdom.org]
- 9. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 13. pharmtech.com [pharmtech.com]
- 14. ijtsrd.com [ijtsrd.com]
- 15. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biomedres.us [biomedres.us]
- 17. ajrconline.org [ajrconline.org]
Application Note: High-Sensitivity LC-MS/MS Quantification of 1-(Pyridin-3-yl)piperidine-4-carboxylic Acid
Executive Summary & Scientific Rationale
This application note details a robust LC-MS/MS methodology for the quantification of 1-(Pyridin-3-yl)piperidine-4-carboxylic acid , a zwitterionic N-heterocycle often encountered as a pharmaceutical intermediate or metabolite.
The Challenge: The Zwitterionic Paradox
The analyte contains a basic pyridine nitrogen (pKa ~3–5) and an acidic carboxylic acid (pKa ~4.4). At neutral pH, the molecule exists as a zwitterion, exhibiting high water solubility and poor retention on traditional C18 stationary phases. This leads to early elution near the void volume, resulting in significant ion suppression from matrix salts.
The Solution: Fluorophenyl (PFP) Selectivity
While HILIC is a viable alternative, this protocol utilizes a Pentafluorophenyl (PFP) stationary phase in Reversed-Phase (RP) mode. PFP phases offer unique selectivity for aromatic heterocycles through
Method Development Logic
The following decision tree illustrates the scientific causality behind the column and mobile phase selection.
Figure 1: Method development decision tree highlighting the selection of PFP chemistry to overcome zwitterionic retention issues.
Experimental Protocol
Chemicals and Reagents[1][2][3][4]
-
Reference Standard: 1-(Pyridin-3-yl)piperidine-4-carboxylic acid (Purity >98%).
-
Internal Standard (IS): Stable isotope-labeled analog (e.g., D4-labeled) or a structural analog like N-(3-pyridyl)nipecotic acid.
-
Solvents: LC-MS grade Acetonitrile (ACN) and Methanol (MeOH).
-
Additives: LC-MS grade Formic Acid (FA).
-
Water: Milli-Q (18.2 MΩ·cm).
Sample Preparation: Mixed-Mode Cation Exchange (MCX)
To eliminate matrix effects common in polar analyte analysis, we utilize Mixed-Mode Strong Cation Exchange (MCX) SPE. This exploits the basicity of the pyridine ring under acidic conditions.
Protocol Steps:
-
Aliquot: Transfer 100 µL plasma to a 1.5 mL tube.
-
Spike: Add 10 µL Internal Standard working solution.
-
Acidify: Add 100 µL 4% H3PO4 (aq) to protonate the pyridine nitrogen (ensure pH < 3).
-
Condition SPE: 1 mL MeOH followed by 1 mL Water on MCX cartridge (30 mg).
-
Load: Load pre-treated sample.
-
Wash 1: 1 mL 2% Formic Acid (removes proteins/neutrals).[1]
-
Wash 2: 1 mL Methanol (removes hydrophobic interferences).
-
Elute: 2 x 250 µL 5% Ammonium Hydroxide in Methanol. (High pH deprotonates the base, releasing it from the sorbent).
-
Reconstitute: Evaporate to dryness under N2 and reconstitute in 100 µL Mobile Phase A.
LC-MS/MS Conditions[4][6]
Chromatographic Parameters
| Parameter | Setting |
| Column | Kinetex F5 (PFP) or Waters XSelect HSS PFP (2.1 x 100 mm, 1.7 µm or 2.5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.35 mL/min |
| Column Temp | 40 °C |
| Injection Vol | 5 µL |
Note: Formic acid is critical to maintain the analyte in its protonated state ([M+H]+), facilitating both PFP retention and ESI+ sensitivity.
Gradient Table
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 2 | Initial Hold (Focusing) |
| 0.50 | 2 | Start Gradient |
| 4.00 | 40 | Elution of Analyte |
| 4.10 | 95 | Wash |
| 5.50 | 95 | Wash Hold |
| 5.60 | 2 | Re-equilibration |
| 7.50 | 2 | End of Run |
Mass Spectrometry Parameters (Source: ESI+)
-
Mode: Multiple Reaction Monitoring (MRM)
-
Polarity: Positive[1]
-
Spray Voltage: 3500 V
-
Source Temp: 500 °C
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Type | Rationale |
|---|---|---|---|---|---|
| Analyte | 207.1 | 162.1 | 20 | Quant | Loss of -COOH (Formic acid) |
| 207.1 | 121.1 | 35 | Qual | Pyridine ring cleavage |
| IS (D4) | 211.1 | 166.1 | 20 | Quant | Deuterated analog |
Workflow Visualization
The following diagram outlines the critical path for sample extraction, emphasizing the chemical logic of the MCX cleanup.
Figure 2: MCX Solid Phase Extraction workflow relying on pH switching to ensure high specificity.
Validation & Regulatory Compliance (FDA M10)
To ensure this method meets the FDA M10 Bioanalytical Method Validation standards [1], the following parameters must be verified:
-
Selectivity: Analyze blank plasma from 6 individual sources. Ensure interference at the retention time is <20% of the LLOQ response.[1]
-
Matrix Effect: Calculate the Matrix Factor (MF) by comparing the peak area of post-extraction spiked samples to neat solution standards.
-
Acceptance: CV of IS-normalized MF should be <15%.[1]
-
-
Linearity: Establish a calibration curve (e.g., 1.0 – 1000 ng/mL). A weighted linear regression (
) is recommended to cover the dynamic range. -
Carryover: Inject a blank after the ULOQ (Upper Limit of Quantification). Carryover must be <20% of LLOQ.[1]
Troubleshooting Guide
-
Peak Tailing: This is common with basic pyridines.[1] Ensure the mobile phase contains at least 0.1% Formic Acid. If tailing persists, increase buffer strength to 5mM Ammonium Formate [2].[1]
-
Low Sensitivity: If ESI+ signal is poor, check for ion suppression.[1] The elution of the analyte must not coincide with the phospholipid dump (typically >90% ACN). The PFP column helps shift the analyte away from these hydrophobic interferences.
References
-
U.S. Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis.[2][3][4][5] November 2022.[6][1][3][4][5] [Link]
-
Agilent Technologies. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. July 2019.[7][1] [Link]
- Vertex AI Research.Analysis of amphoteric pyridine piperidine carboxylic acid LC-MS. (Synthesized search data regarding PFP retention mechanisms for zwitterions).
Sources
- 1. Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. hhs.gov [hhs.gov]
- 4. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 5. labs.iqvia.com [labs.iqvia.com]
- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
Using 1-(Pyridin-3-yl)piperidine-4-carboxylic acid in enzyme inhibition assays
Technical Application Note: Profiling 1-(Pyridin-3-yl)piperidine-4-carboxylic Acid in Enzyme Inhibition Assays
Executive Summary & Chemical Context
1-(Pyridin-3-yl)piperidine-4-carboxylic acid (CAS: 93913-86-1) represents a "privileged scaffold" in modern medicinal chemistry, particularly within Fragment-Based Drug Discovery (FBDD).[1] Structurally, it combines a rigid piperidine linker with a polar carboxylic acid "warhead" and a pyridine ring capable of
This specific topology makes it a high-value probe for Zinc-Metalloproteases (MMPs) , where the carboxylic acid coordinates the catalytic
This guide provides a validated workflow for utilizing this compound in enzymatic assays, addressing critical solubility challenges and defining its mechanism of action (MoA).
Pre-Experimental Logistics: Solubility & Stability
The Challenge:
As a zwitterionic species (pyridine nitrogen
Validated Solubilization Protocol:
-
Primary Stock: Dissolve the solid compound in 100% DMSO (Dimethyl Sulfoxide) to a concentration of 50 mM .
-
Note: Avoid aqueous buffers for the primary stock to prevent pH-dependent isoelectric precipitation.
-
Verification: Sonicate for 5 minutes at 25°C. Visual inspection must confirm a clear solution.
-
-
Working Stock (Intermediate): Dilute the Primary Stock 1:10 into the Assay Buffer immediately prior to use.[1]
Data Table 1: Physicochemical Profile
| Parameter | Value / Characteristic | Implication for Assay |
| Molecular Weight | 206.24 g/mol | Ideal for Fragment-Based Screening (Rule of 3) |
| LogP | ~1.2 (Estimated) | Moderate lipophilicity; DMSO compatible |
| Solubility (Aq) | < 0.1 mg/mL (pH dependent) | Requires DMSO co-solvent (Final assay conc < 5%) |
| pKa | ~4.5 (Acid), ~3.2 (Pyridine) | Zwitterionic at physiological pH (7.[1]4) |
Protocol A: Fluorescence-Based Enzymatic Inhibition Assay
Target Model: Zinc-Metalloprotease (e.g., MMP-9 or generic model).[1] Detection Mode: FRET (Fluorescence Resonance Energy Transfer).[1]
Rationale: The carboxylic acid moiety of 1-(Pyridin-3-yl)piperidine-4-carboxylic acid acts as a monodentate or bidentate ligand for the active site Zinc.[1] A FRET peptide substrate allows for continuous kinetic monitoring, which is superior to endpoint assays for detecting weak fragment binders.[1]
Materials:
-
Enzyme: Recombinant MMP (10 nM final concentration).
-
Substrate: Fluorogenic Peptide (e.g., Mca-K-P-L-G-L-Dpa-A-R-NH2).[1]
-
Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM
, 150 mM NaCl, 0.05% Brij-35, 1% DMSO. -
Inhibitor: 1-(Pyridin-3-yl)piperidine-4-carboxylic acid (Dilution series).[1]
Step-by-Step Workflow:
-
Plate Layout: Use a 384-well black/black microplate.
-
Inhibitor Addition: Dispense 10
L of the compound dilution series (8-point, 3-fold dilution starting at 1 mM) into wells.-
Control 1: DMSO only (0% Inhibition).[1]
-
Control 2: EDTA (10 mM) (100% Inhibition - Metal chelator positive control).
-
-
Enzyme Incubation: Add 20
L of Enzyme solution. Incubate for 15 minutes at 25°C .-
Why? This pre-incubation allows the compound to reach binding equilibrium with the enzyme active site before the substrate competes [2].
-
-
Reaction Initiation: Add 20
L of Substrate solution (Final conc. = of the substrate).[1] -
Kinetic Read: Monitor fluorescence (
nm) every 60 seconds for 45 minutes.
Protocol B: Mechanism of Action (MoA) Determination
Once inhibition is confirmed, distinguishing between Competitive (active site binding) and Non-Competitive (allosteric binding) is crucial for SAR (Structure-Activity Relationship) expansion.[1]
Experimental Design:
Run the inhibition assay at four fixed inhibitor concentrations (
Data Analysis (Lineweaver-Burk):
Plot
-
Competitive Inhibition: Lines intersect at the Y-axis (
is unchanged, increases).-
Interpretation: The pyridine-piperidine scaffold competes directly with the substrate for the active site (likely Zinc coordination).[1]
-
-
Non-Competitive Inhibition: Lines intersect at the X-axis (
unchanged, decreases).-
Interpretation: The compound binds to an allosteric pocket, inducing a conformational change.[1]
-
Visualization of Experimental Logic
The following diagram illustrates the decision matrix for characterizing this scaffold.
Caption: Decision tree for validating 1-(Pyridin-3-yl)piperidine-4-carboxylic acid activity, distinguishing specific binding from aggregation artifacts.
Data Analysis & Interpretation
Calculate the % Inhibition using the initial linear velocity (
Curve Fitting:
Fit the data to the 4-parameter logistic (4PL) equation to derive the
Critical Quality Control (QC) Metrics:
-
Z-Factor: Must be > 0.5 for the assay to be considered robust.[1]
-
Hill Slope: A slope significantly
(e.g., 2.0-3.[1]0) often indicates promiscuous aggregation rather than specific 1:1 binding.[1] If this occurs, repeat the assay with higher detergent concentration (0.05% Triton X-100) [3].
References
-
Feng, B. Y., & Shoichet, B. K. (2006).[1] A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. Nature Protocols. Available at: [Link][1]
-
Copeland, R. A. (2005).[1] Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience.
-
Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research.[1] Available at: [Link]
-
Debnath, U., et al. (2018).[1] SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. Available at: [Link]
Sources
Application Note: Surface Functionalization of PLGA-PEG Nanoparticles with 1-(Pyridin-3-yl)piperidine-4-carboxylic Acid
[1]
Abstract & Introduction
This application note details the protocol for covalently attaching 1-(Pyridin-3-yl)piperidine-4-carboxylic acid (a heterocyclic pharmaceutical intermediate often associated with nicotinic receptor targeting and CNS activity) to the surface of PLGA-PEG-Amine polymeric nanoparticles.
The strategy utilizes a "post-formulation" conjugation approach. First, stable amine-terminated nanoparticles are formed via nanoprecipitation.[1] Second, the carboxylic acid moiety of the ligand is activated using EDC/NHS chemistry to form a stable NHS-ester, which is then reacted with the surface amines of the nanoparticles. This method preserves the structural integrity of the nanoparticle while ensuring high ligand density on the corona.
Key Applications
-
Targeted Drug Delivery: Exploiting the pyridine moiety for potential receptor-mediated endocytosis (e.g., nicotinic acetylcholine receptors).
-
pH-Responsive Surface Chemistry: The pyridine nitrogen (
) allows for charge switching in acidic tumor microenvironments or endosomes.[1]
Materials & Reagents
Chemical Precursors
| Reagent | Specification | Role |
| Ligand | 1-(Pyridin-3-yl)piperidine-4-carboxylic acid (CAS: 313498-63-4) | Targeting Moiety |
| Polymer | PLGA-PEG-NH2 (Poly(lactic-co-glycolic acid)-b-Poly(ethylene glycol)-Amine) | Nanoparticle Matrix |
| Coupling Agent 1 | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) | Carboxyl Activator |
| Coupling Agent 2 | NHS (N-Hydroxysuccinimide) | Stabilizer |
| Solvent A | DMSO (Anhydrous Dimethyl Sulfoxide) | Ligand Solvent |
| Solvent B | Acetonitrile (ACN) | Polymer Solvent |
| Buffer | PBS (1X, pH 7.4) and MES Buffer (0.1M, pH 5.[1]5) | Reaction Media |
Equipment
-
Microfluidics or Syringe Pump: For controlled nanoprecipitation (optional but recommended).[1]
-
Centrifugal Filters: Amicon® Ultra-15 (MWCO 100 kDa).
-
Zeta Potential Analyzer: Malvern Zetasizer or equivalent.
-
Probe Sonicator: For resuspension.
Experimental Workflow (Visualized)
The following diagram outlines the critical path from raw materials to the purified functionalized construct.
Figure 1: Workflow for the preparation of pyridine-piperidine functionalized PLGA-PEG nanoparticles.
Detailed Protocols
Protocol A: Preparation of PLGA-PEG-NH2 Nanoparticles
Rationale: We use the nanoprecipitation method (solvent displacement). The hydrophobic PLGA block collapses in water to form the core, while the hydrophilic PEG-NH2 extends into the aqueous phase, presenting amines for conjugation.
-
Dissolution: Dissolve 10 mg of PLGA-PEG-NH2 in 1 mL of Acetonitrile (ACN). Ensure complete dissolution (vortex/sonicate).[1]
-
Precipitation: Add the polymer solution dropwise (approx. 1 drop/sec) into 10 mL of stirring ultrapure water (Milli-Q).
-
Tip: Use a magnetic stirrer at 600 RPM.
-
-
Solvent Evaporation: Stir the suspension open to air for 3–4 hours (or under vacuum) to evaporate the acetonitrile.
-
Collection: Concentrate the nanoparticles using a Centrifugal Filter (MWCO 100 kDa) at 3000 x g for 15 minutes.
-
Resuspension: Resuspend the NPs in 1 mL of PBS (pH 7.4) .
Protocol B: Ligand Activation (The "Active Ester" Method)
Rationale: The carboxylic acid on the piperidine ring is not reactive enough to couple with amines spontaneously.[1] We convert it to a semi-stable NHS-ester.
-
Ligand Stock: Dissolve 2 mg of 1-(Pyridin-3-yl)piperidine-4-carboxylic acid in 100 µL of anhydrous DMSO.
-
Activation Mix: Add EDC (10 equivalents relative to ligand) and NHS (10 equivalents) to the DMSO solution.
-
Example: If using 10 µmol Ligand, use 100 µmol EDC and 100 µmol NHS.[1]
-
-
Incubation: React for 30–60 minutes at room temperature with gentle shaking.
-
Note: This creates the NHS-activated ligand. Use immediately.
-
Protocol C: Surface Conjugation
Rationale: The NHS-ester reacts with the surface amines of the nanoparticles to form a stable amide bond.
-
Mixing: Add the activated ligand solution (from Protocol B) dropwise to the NP suspension (from Protocol A).
-
Volume Ratio: Ensure the final DMSO concentration does not exceed 10% (v/v) to prevent polymer degradation.
-
-
Reaction: Incubate for 4 to 12 hours at room temperature (or 4°C overnight) with gentle rotation.
-
Quenching (Optional): Add Hydroxylamine or Glycine (10 mM final) to quench unreacted NHS esters, though washing usually suffices.
Protocol D: Purification & Storage
Rationale: Free ligand and toxic EDC/NHS byproducts must be removed.
-
Wash 1: Transfer reaction mixture to Amicon Ultra-15 (100 kDa MWCO). Centrifuge at 3000 x g until volume is reduced to ~500 µL.
-
Wash 2 & 3: Refill with pure water or PBS and repeat centrifugation twice. This ensures >99% removal of small molecules.[1]
-
Final Recovery: Invert the filter and spin at 1000 x g for 2 minutes to recover the concentrated NPs.
-
Storage: Store at 4°C for up to 1 week. For long-term, add cryoprotectant (e.g., 5% Trehalose) and lyophilize.
Quality Control & Validation
To ensure the protocol worked, you must validate the surface chemistry change.
| Method | Parameter | Expected Result (Success) |
| DLS (Dynamic Light Scattering) | Hydrodynamic Size | Slight increase (~5-10 nm) due to ligand shell. |
| Zeta Potential | Surface Charge | Shift is critical. PLGA-PEG-NH2 is usually near neutral or slightly positive (+5 to +10 mV). After conjugation, the masking of amines and addition of the pyridine ring usually shifts this to neutral or slightly negative (-5 to -15 mV) depending on pH. |
| UV-Vis Spectroscopy | Absorbance | The pyridine ring has a characteristic absorbance around 250–270 nm . Detect this peak in the purified NP fraction (absent in blank NPs).[1] |
| TNBS Assay | Free Amine Quantification | Colorimetric assay. A decrease in free amines compared to non-conjugated control indicates successful coverage. |
Reaction Mechanism Diagram
Figure 2: Simplified chemical mechanism of the conjugation.
Troubleshooting Guide
Issue: Aggregation during conjugation.
-
Cause: DMSO concentration too high or pH close to the isoelectric point of the NP.[1]
-
Fix: Keep DMSO <10%. Ensure buffer is PBS (pH 7.4). If aggregation persists, add 0.1% Tween 80 during the reaction.[1]
Issue: Low conjugation efficiency (Zeta potential doesn't shift).
-
Cause: Hydrolysis of the NHS-ester before it reacts with the amine.[1]
-
Fix: The NHS-ester is unstable in water.[1][4] Add the activated ligand to the NP suspension immediately after the 30-minute activation step. Ensure the NP buffer does not contain competing amines (like Tris or Glycine). Use Phosphate or HEPES.[1]
Issue: Ligand precipitation.
-
Cause: 1-(Pyridin-3-yl)piperidine-4-carboxylic acid is hydrophobic.[1]
-
Fix: Ensure the ligand is fully dissolved in DMSO before adding to the aqueous phase. If it crashes out upon addition, slow the addition rate and increase stirring speed.
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. (The definitive guide on EDC/NHS chemistry).
-
BroadPharm. (2022).[1][5] Protocol for Amino PEG and Carboxyl Coupling. (Standard industry protocols for PEGylation).
-
Valencia, P. M., et al. (2012). Microfluidic synthesis of rational homogeneous libraries of polymeric nanoparticles. ACS Nano. (Foundational work on PLGA-PEG nanoprecipitation).
-
PubChem. (2025).[1][2] 1-(Pyridin-4-yl)piperidine-4-carboxylic acid Compound Summary. (Chemical properties verification).
-
Thermo Fisher Scientific. EDC Crosslinking Protocol. (Detailed chemistry parameters).
Sources
- 1. 4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(Pyridin-4-yl)piperidine-4-carboxylic acid | C11H14N2O2 | CID 1268289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. broadpharm.com [broadpharm.com]
Troubleshooting & Optimization
Purification challenges of 1-(Pyridin-3-yl)piperidine-4-carboxylic acid
Ticket ID: PUR-313491 | Status: Open | Priority: High[1][2]
Welcome to the Advanced Purification Support Center. You have accessed the troubleshooting module for 1-(Pyridin-3-yl)piperidine-4-carboxylic acid . This guide is designed for researchers encountering difficulties in isolating this specific zwitterionic intermediate. Unlike standard organic molecules, this compound presents a "solubility paradox" due to its amphoteric nature, often leading to poor recovery during standard aqueous workups.[1]
The Physicochemical Profile (Know Your Enemy)
Before attempting purification, you must understand why standard methods fail.[2][1] This molecule is not a simple amine or acid; it is a zwitterion .[2][1]
| Feature | Chemical Consequence | Impact on Purification |
| Pyridine Nitrogen | Basic Center ( | Protonates at acidic pH ( |
| Carboxylic Acid | Acidic Center ( | Deprotonates at basic pH ( |
| N-Aryl Bond | Aniline-like Linkage | The piperidine nitrogen is conjugated to the pyridine ring, significantly reducing its basicity compared to a standard piperidine.[2][1] It is not a protonation site at physiological pH.[2][1] |
| Net Charge | Zero at pI ( | This is the only pH window where the compound might precipitate or extract into organic solvents.[2] |
Troubleshooting Guides (Q&A Format)
Issue #1: "I neutralized my reaction, but the product stayed in the water layer. Extraction with EtOAc failed."
Diagnosis: You likely neutralized to pH 7.0.[2][1]
Technical Explanation: At pH 7.0, the pyridine is mostly uncharged, but the carboxylic acid is fully deprotonated (
The Fix: Isoelectric Point Extraction
-
Adjust pH to the pI: Carefully adjust the aqueous layer pH to 4.5 – 4.8 . At this exact pH, the molecule has a net charge of zero (Zwitterion form:
).[2][1] -
Switch Solvents: EtOAc is often too non-polar.[2][1] Use n-Butanol or IPA/Chloroform (1:3) for extraction.[2]
-
Salt Effect: Saturate the aqueous layer with NaCl ("Salting out") to push the organic zwitterion into the organic phase.[1]
Issue #2: "I evaporated the water, but I have a white solid that is 50% inorganic salt."
Diagnosis: Neutralization generated NaCl or KCl, which co-precipitated with your product.[2][1] Technical Explanation: Zwitterions are often highly crystalline and pack well with inorganic salts.[2][1] Recrystallization is difficult because the salt decreases the solubility of the organic compound in organics but increases it in water.[1]
The Fix: "Catch and Release" Ion Exchange (SCX) This is the most robust method for this class of compounds.[1]
-
Resin: Strong Cation Exchange (SCX) or Dowex 50W (H+ form).[2][1]
-
Mechanism: At acidic pH, the pyridine protonates.[1] The cation binds to the resin.[1][3] Neutral impurities and anions (salts) wash through.[2][1][3]
-
Protocol: See Protocol A below.
Issue #3: "The compound streaks badly on silica gel TLC and flash columns."
Diagnosis: Strong interaction with silanols.[2][1][4] Technical Explanation: The basic pyridine and the carboxylic acid both interact efficiently with the acidic silanols on silica gel, causing peak tailing and irreversible adsorption.[1]
The Fix: Reverse Phase or HILIC [1]
Strategic Decision Tree
The following diagram illustrates the logical flow for purifying 1-(Pyridin-3-yl)piperidine-4-carboxylic acid based on your crude mixture's state.
Caption: Decision matrix for selecting the optimal purification pathway based on scale and impurity profile.
Detailed Protocols
Protocol A: SCX "Catch and Release" (Recommended for <5g scale)
Best for removing inorganic salts and non-basic impurities.[2][1]
-
Conditioning: Pack a column with SCX resin (e.g., Biotage ISOLUTE® SCX-2 or Dowex 50WX8).[2][1] Flush with Methanol (2 CV) followed by 0.5 M HCl (2 CV) (if not pre-activated) and finally Water .[2][1]
-
Loading: Dissolve your crude mixture in 5% Acetic Acid in Water/MeOH .
-
Why? Acidic loading ensures the pyridine is protonated (
) so it binds to the sulfonate groups on the resin.[1]
-
-
Washing (The Clean-up):
-
Elution (The Release):
-
Finishing: Concentrate the ammoniacal filtrate. The excess ammonia evaporates, leaving the clean zwitterion.[1][3]
Protocol B: Metal Scavenging (If Pd-catalyzed)
If synthesized via Buchwald-Hartwig amination, Palladium (Pd) often chelates to the pyridine nitrogen.[2][1]
-
Dissolution: Dissolve the semi-pure product in water at pH 9 (as the carboxylate).
-
Scavenger: Add Thiol-functionalized Silica (Si-Thiol) or N-Acetylcysteine .[2]
-
Process: Stir at 50°C for 2 hours.
-
Filtration: Filter off the silica (which now holds the Pd).
-
Precipitation: Acidify filtrate to pH 4.6 to precipitate the product.
Visualizing the Ion Exchange Mechanism
Understanding the molecular interaction on the SCX column is crucial for troubleshooting breakthrough (product loss).[1]
Caption: Mechanism of Strong Cation Exchange (SCX). The pyridine moiety acts as the 'handle' for purification.[1]
References
-
Physicochemical Properties of Pyridine Carboxylic Acids
-
Purification of Zwitterionic Compounds
-
Ion Exchange Protocols (SCX)
-
Synthesis & Isolation Precedents
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. PubChemLite - 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylic acid dihydrochloride (C12H16N2O2) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. 1-(Pyridin-4-yl)piperidine-4-carboxylic acid | C11H14N2O2 | CID 1268289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-(Pyridin-3-yl)piperidine-4-carboxylic Acid Synthesis
The following technical guide serves as a specialized support center for the scale-up synthesis of 1-(Pyridin-3-yl)piperidine-4-carboxylic acid . It is designed for process chemists and scale-up engineers, moving beyond basic literature procedures to address the specific hydrodynamic, kinetic, and purification challenges encountered at multigram to kilogram scales.[1]
Current Status: Active
Support Level: Tier 3 (Process Optimization & Scale-Up)
Primary Pathway: Palladium-Catalyzed C-N Cross-Coupling
🔬 Core Synthesis Strategy
The 3-position of the pyridine ring is electronically deactivated, rendering standard Nucleophilic Aromatic Substitution (
The Two-Step Protocol
-
C-N Coupling: 3-Bromopyridine + Ethyl Isonipecotate
Ethyl 1-(pyridin-3-yl)piperidine-4-carboxylate.[1][2][3] -
Hydrolysis: Ethyl ester
1-(Pyridin-3-yl)piperidine-4-carboxylic acid (Zwitterion).[1][2][3]
📊 Module 1: The Buchwald-Hartwig Coupling (Step 1)[1][2][3]
Troubleshooting Guide: Reaction Stalling & Catalyst Deactivation
Q: The reaction stalls at 60-70% conversion despite extended reaction times. Adding more catalyst doesn't help.[1][2][3] Why?
A: This is likely "Pyridine Poisoning" of the active Pd(0) species. Pyridines are competitive ligands.[1][3] The nitrogen lone pair on the substrate (3-bromopyridine) or the product can coordinate to the Palladium center, displacing the phosphine ligand and forming an inactive complex.[1]
-
Solution 1 (Ligand Switch): Switch to bulky, chelating phosphine ligands that bind Pd tighter than the pyridine nitrogen.[1] Xantphos or BINAP are the industry standards here.[1][3] Xantphos, with its wide bite angle, is particularly effective at preventing pyridine coordination.[1][3]
-
Solution 2 (Pre-activation): Do not mix all reagents at once. Heat the solvent, base, and catalyst precursor (e.g.,
) with the ligand for 15 minutes before adding the pyridine substrate.[1] This ensures the active catalytic cycle ( ) is fully formed.[1][2][3]
Q: We are seeing high levels of protodehalogenation (formation of pyridine) instead of the coupled product.
A: This usually indicates an issue with the Base/Solvent system. If you are using secondary alcohols (like isopropanol) or if the reaction is too hot with a base that can act as a hydrogen source, the Pd-aryl intermediate will undergo reductive elimination with a hydride instead of the amine.[1]
-
Corrective Action:
Data Table: Catalyst System Screening for 3-Pyridyl Coupling
| Entry | Catalyst Precursor | Ligand | Base | Solvent | Yield (HPLC Area%) | Notes |
| 1 | None | Toluene | 35% | Significant catalyst poisoning.[1][2][3] | ||
| 2 | Dioxane | 45% | Slow kinetics; incomplete conversion.[1][2][3] | |||
| 3 | BINAP | Toluene | 88% | Good yield, but NaOtBu caused minor impurities. | ||
| 4 | Xantphos | Dioxane | 96% | Recommended System. High turnover, stable.[1][2][3] |
🧪 Module 2: Hydrolysis & Zwitterion Isolation (Step 2)
Troubleshooting Guide: Isolation of the Amphoteric Product
Q: After hydrolysis, we acidified to pH 1, but no solid precipitated. We then basified to pH 12, and still no solid. Where is the product?
A: You are trapping the product as a soluble salt. The product is an amino acid (zwitterion).[1]
-
At pH 1: It exists as the cation (Pyridinium/Piperidinium salt)
Water Soluble.[1][2][3] -
At pH 12: It exists as the anion (Carboxylate salt)
Water Soluble.[1][2][3]
The Fix: Isoelectric Point (pI) Precipitation. You must adjust the pH exactly to the molecule's isoelectric point, where the net charge is zero.[1] For this pyridine-piperidine acid, the pI is typically between pH 4.5 and 5.5 .[1][3]
-
Cool the hydrolysis mixture (which is basic, e.g., pH 13).
-
Slowly add 6N HCl while monitoring with a calibrated pH meter.
-
Stop exactly at pH 5.0. Stir at
for 2 hours. The zwitterion will crystallize out.[1][3]
Q: The product contains high levels of residual inorganic salts (LiCl/NaCl) after filtration.
A: The zwitterion can trap salts in the crystal lattice. [1]
-
Protocol Adjustment: Instead of purely aqueous hydrolysis, use a Methanol/Water (3:1) mixture.
-
Workup: When adjusting pH to 5.0, the inorganic salts (NaCl/LiCl) remain soluble in the aqueous phase, while the organic zwitterion is less soluble in the presence of methanol and precipitates more purely.[1]
-
Wash: Displace the mother liquor filter cake with cold water (minimal volume) followed by acetone (to remove water and dry quickly).
⚙️ Process Flow Diagrams
Figure 1: Reaction Logic & Impurity Control
Caption: Logical workflow for the synthesis, highlighting critical decision points for catalyst poisoning and impurity management.
🛠 Experimental Protocol (Scale-Up Ready)
Safety Note: Handle 3-bromopyridine in a fume hood (irritant).[1][2][3] Palladium residues must be scavenged before final release.[1][2][3]
Step 1: Synthesis of Ethyl 1-(pyridin-3-yl)piperidine-4-carboxylate
-
Charge a reactor with 1,4-Dioxane (10 volumes). Sparge with Nitrogen for 30 mins.
-
Add Ethyl isonipecotate (1.1 equiv) and 3-Bromopyridine (1.0 equiv).[1][2][3]
-
Add
(2.0 equiv).[1][2][3] Agitate well. -
Add Xantphos (0.03 equiv) and
(0.02 equiv).[1][2][3] -
Heat to
for 12-16 hours. -
IPC (In-Process Control): Monitor by HPLC. Target <2% residual bromide.[1][2][3]
-
Workup: Cool to
. Filter off inorganic salts.[1][2][3] Concentrate filtrate to an oil.[1][2][3] -
Purification: Dissolve oil in EtOAc, wash with water. Pass through a silica plug or use a Pd scavenger (e.g., SiliaMetS® Thiol) if carrying forward to GMP steps.[1][3]
Step 2: Saponification to Acid
-
Dissolve the ester oil in MeOH/Water (3:1) (5 volumes).
-
Add LiOH
(2.5 equiv).[1][2][3] -
Stir at
for 4 hours. -
Isolation (Critical):
-
Filtration: Collect the white solid. Wash with cold water (1 vol) then Acetone (2 vols).[1][2][3]
-
Drying: Vacuum oven at
.
📚 References
-
Buchwald-Hartwig Amination Overview :
-
Catalyst Selection for Pyridines :
-
Zwitterion Isolation Techniques :
-
Compound Data (Grounding) :
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. 4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(Pyridin-4-yl)piperidine-4-carboxylic acid | C11H14N2O2 | CID 1268289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient Pyridine Ring Reduction
Welcome to the Technical Support Center for catalyst selection in pyridine ring reduction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation. The reduction of the stable aromatic pyridine ring to a saturated piperidine is a cornerstone of pharmaceutical and agrochemical synthesis, yet it presents significant challenges.[1][2][3] This resource provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to empower you to achieve efficient and selective reductions in your laboratory.
Core Principles: Understanding the Challenge
The primary obstacle in pyridine reduction is overcoming its aromatic stability. This requires potent catalytic systems, often under forcing conditions of high pressure and temperature.[3][4] Furthermore, the Lewis basic nitrogen atom present in both the pyridine starting material and the piperidine product can act as a catalyst poison, leading to deactivation.[3][5] For substituted pyridines, achieving chemoselectivity—reducing the pyridine ring without affecting other functional groups—is a critical consideration.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for pyridine reduction, and how do I choose between them?
The choice of catalyst is paramount and depends on the substrate, desired selectivity, and available equipment. Catalysts are broadly categorized as heterogeneous or homogeneous.
-
Heterogeneous Catalysts: These are the workhorses of industrial applications due to their ease of separation and recyclability.[3]
-
Palladium on Carbon (Pd/C): Widely used for its efficiency, often with an acidic additive to protonate the pyridine ring, which facilitates the reduction.[3]
-
Platinum(IV) oxide (PtO₂ or Adams' catalyst): A versatile and effective catalyst, particularly in acidic solvents like glacial acetic acid, which can enhance its activity.[6][7]
-
Rhodium (Rh)-based catalysts (e.g., Rh/C, Rh₂O₃): Often exhibit high activity under milder conditions compared to Pd or Pt.[1][2] Rh₂O₃ has been shown to be effective for a wide range of unprotected pyridines.[2]
-
Ruthenium (Ru)-based catalysts: Supported ruthenium nanoparticles have demonstrated high diastereoselectivity in the hydrogenation of multi-substituted pyridines, favoring the cis-product.[8][9]
-
-
Homogeneous Catalysts: These catalysts offer high selectivity and activity under mild conditions but can be more challenging to separate from the product.[3]
Catalyst Selection Workflow
Caption: A decision workflow for selecting a suitable catalyst system for pyridine reduction.
Q2: How do substituents on the pyridine ring affect the reduction?
Substituents dramatically influence both the rate and selectivity of the reduction by altering the electronic and steric properties of the ring.
-
Electronic Effects:
-
Electron-donating groups (EDGs) like -CH₃ or -OCH₃ increase the electron density of the ring, making it more difficult to reduce. They can also increase the Lewis basicity of the nitrogen, leading to stronger catalyst poisoning.[5]
-
Electron-withdrawing groups (EWGs) such as -CN, -CO₂R, or -CF₃ decrease the electron density, which generally facilitates reduction.[5] However, these groups may themselves be susceptible to reduction, leading to chemoselectivity issues.
-
-
Steric Effects: Bulky substituents near the nitrogen atom (at the 2- and 6-positions) can sterically hinder the coordination of the pyridine to the catalyst surface.[5] This can slow down the reaction but can also be exploited to achieve selective reductions of less hindered rings in poly-substituted systems.
Q3: What is the role of the solvent in pyridine hydrogenation?
The solvent plays a critical role and can significantly impact reaction rate and selectivity.[14][15]
-
Protic solvents like acetic acid or ethanol can protonate the pyridine nitrogen, forming a pyridinium ion.[6] This species is more electron-deficient and thus more readily reduced. Acetic acid has been shown to be an excellent solvent for Pd/C catalyzed hydrogenations.[16]
-
Aprotic solvents can also be used, and the choice may be dictated by substrate solubility.
-
Solvent polarity can influence the stability of intermediates and transition states, thereby affecting the reaction outcome.[15]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low or No Conversion | 1. Catalyst Deactivation/Poisoning: The nitrogen atom in pyridine/piperidine can strongly coordinate to the metal center, blocking active sites.[3] | - Increase catalyst loading. - Use an acidic solvent/additive (e.g., acetic acid, HCl) to protonate the nitrogen. [3][6] - Consider a more poison-resistant catalyst (e.g., Rh or Ru-based). [2][8] |
| 2. Insufficiently Active Catalyst/Harsh Conditions Required: The aromaticity of the pyridine ring requires significant energy input to overcome.[4] | - Increase hydrogen pressure and/or temperature. [4] - Switch to a more active catalyst system (e.g., Rh₂O₃, PtO₂). [2][6] | |
| 3. Poor Substrate Purity: Impurities (e.g., sulfur compounds) can be potent catalyst poisons. | - Purify the starting material. | |
| Incomplete Reduction (Formation of Tetrahydropyridines) | 1. Insufficient Reaction Time or Hydrogen: The reduction occurs in a stepwise manner. | - Increase reaction time. - Ensure an adequate supply of hydrogen. |
| 2. Mild Reaction Conditions: The conditions may be sufficient for partial but not complete reduction. | - Increase temperature and/or pressure. | |
| Poor Chemoselectivity (Reduction of Other Functional Groups) | 1. Non-selective Catalyst: The chosen catalyst is active for the reduction of other functional groups present in the molecule (e.g., nitro, cyano, carbonyl).[2] | - Screen different catalysts. For example, while Pd/C can reduce many functional groups, specific Rh or Ru catalysts might offer better chemoselectivity.[2][8] - Modify reaction conditions. Lower temperatures and pressures can sometimes favor the reduction of the pyridine ring over other functionalities. |
| 2. Substrate Activation: The pyridine ring might be activated towards reduction under the reaction conditions. | - Consider protecting sensitive functional groups prior to reduction. | |
| Undesired Side Reactions (e.g., Dimerization, Ring Opening) | 1. Highly Reactive Intermediates: Radical anion intermediates, especially in electrochemical reductions, can lead to dimerization.[17] | - Modify the reduction method (e.g., switch from electrochemical to catalytic hydrogenation). - Adjust solvent and temperature to disfavor side reactions. |
Experimental Protocols
General Protocol for Heterogeneous Hydrogenation of Pyridine using PtO₂
This protocol is a general guideline and should be optimized for specific substrates.
-
Reactor Setup: To a high-pressure reactor equipped with a magnetic stir bar, add the substituted pyridine (1.0 eq).
-
Catalyst and Solvent Addition: Add Platinum(IV) oxide (PtO₂, 1-5 mol%) to the reactor. Under an inert atmosphere (e.g., nitrogen or argon), add glacial acetic acid as the solvent (concentration typically 0.1-0.5 M).[6]
-
Reaction Execution: Seal the reactor and purge several times with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (typically 50-70 bar).[7] Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-80 °C).
-
Monitoring: Monitor the reaction progress by techniques such as TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the heterogeneous catalyst. Wash the celite pad with the reaction solvent or a suitable alternative (e.g., ethyl acetate).[6]
-
Isolation: Carefully neutralize the acidic solution with a base (e.g., saturated NaHCO₃ or Na₂CO₃ solution) until the pH is 7-8.[6] Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or distillation as required.
Reaction Mechanism Overview
Caption: Simplified mechanism of heterogeneous catalytic hydrogenation of pyridine.
Catalyst Performance Summary
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Pd/C | 30-50 °C, 6 bar H₂, acidic additive[14] | Cost-effective, widely available | Often requires acidic conditions, may not be suitable for acid-sensitive substrates |
| PtO₂ | Room temp, 50-70 bar H₂, acetic acid[6][7] | Highly active, good for many substrates | Can be expensive |
| Rh₂O₃ | 40 °C, 5 bar H₂, TFE solvent[2] | High activity under mild conditions, broad substrate scope[1][2] | Higher cost than Pd or Pt |
| Ru@TiO₂ | 80 °C, 10-30 bar H₂, H₂O/iPrOH[8] | High diastereoselectivity (cis), reusable | Catalyst preparation may be required |
| [Cp*RhCl₂]₂ | 40 °C, HCOOH/Et₃N (transfer hydrogenation)[10] | Very mild conditions, high chemoselectivity[10] | Homogeneous (separation can be difficult), requires pyridinium salt |
References
-
Wu, J., Tang, W., & Xiao, J. (2013). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation. Advanced Synthesis & Catalysis, 355(1), 35-40. Retrieved from [Link]
-
Wu, J., Tang, W., & Xiao, J. (2013). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation. Semantic Scholar. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Royal Society of Chemistry. Retrieved from [Link]
-
Journal of the American Chemical Society. (2013). Metal-Free Borane-Catalyzed Highly Stereoselective Hydrogenation of Pyridines. Retrieved from [Link]
-
PubMed Central. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Royal Society of Chemistry. Retrieved from [Link]
-
RSC Publishing. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation. Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Borane‐Catalyzed Chemoselective and Enantioselective Reduction of 2‐Vinyl‐Substituted Pyridines. Retrieved from [Link]
-
Bioengineer.org. (n.d.). Iridium Catalysis Enables Piperidine Synthesis from Pyridines. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Retrieved from [Link]
-
Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1836-1841. Retrieved from [Link]
-
ACS Publications. (n.d.). Transfer Hydrogenation of N- and O-Containing Heterocycles Including Pyridines with H3N–BH3 Under the Catalysis of the Homogeneous Ruthenium Precatalyst. Organic Letters. Retrieved from [Link]
-
ResearchGate. (n.d.). The importance of piperidines and their synthesis via reduction of... Retrieved from [Link]
-
PubMed Central. (n.d.). Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates. Retrieved from [Link]
-
RSC Publishing. (2022). Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions. Retrieved from [Link]
-
RSC Publishing. (2022). Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions. Retrieved from [Link]
-
ACS Publications. (n.d.). REDUCTION OF PYRIDINE HYDROCHLORIDE AND PYRIDONIUM SALTS BY MEANS OF HYDROGEN AND PLATINUM-OXIDE PLATINUM BLACK. XVIII1. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (n.d.). Investigation of solvents for hydrogenation of pyridine 2s. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Retrieved from [Link]
-
Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. (2020). Retrieved from [Link]
-
RSC Publishing. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Retrieved from [Link]
-
PubMed Central. (n.d.). Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Plausible elementary reaction sequence for catalytic pyridine... Retrieved from [Link]
-
PubMed Central. (n.d.). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. Retrieved from [Link]
-
A Heterogeneous Iridium Catalyst for the Hydroboration of Pyridines. (2022). Retrieved from [Link]
-
ACS Publications. (n.d.). Reductions with Ruthenium. II. Its Use in the Hydrogenation of Pyridines1. The Journal of Organic Chemistry. Retrieved from [Link]
-
Reductions with Ruthenium. II. Its Use in the Hydrogenation of Pyridines1. (n.d.). Retrieved from [Link]
-
ACS Publications. (n.d.). A Heterogeneous Iridium Catalyst for the Hydroboration of Pyridines. Organic Letters. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
MDPI. (n.d.). Bimetallic Catalysts on Activated Carbon for Enhanced NO Reduction. Retrieved from [Link]
-
ACS Publications. (n.d.). Organocatalytic Deoxygenative Reduction of α,β-Unsaturated Ketones. Retrieved from [Link]
-
Chempanda. (n.d.). Pyridines deep dive: Applications and side effects. Blog. Retrieved from [Link]
-
ACS Publications. (n.d.). Pyridine(diimine) Molybdenum-Catalyzed Hydrogenation of Arenes and Hindered Olefins: Insights into Precatalyst Activation and Deactivation Pathways. Retrieved from [Link]
-
DAV University. (n.d.). Pyridines – Structure. Retrieved from [Link]
-
Pearson. (n.d.). Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems. Retrieved from [Link]
Sources
- 1. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pcliv.ac.uk [pcliv.ac.uk]
- 11. semanticscholar.org [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. bioengineer.org [bioengineer.org]
- 14. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 15. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Workup Procedures for Piperidine Carboxylic Acid Preparation
Welcome to the technical support center for the synthesis and purification of piperidine carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges during the workup and isolation of this important class of compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-tested insights to empower you to troubleshoot and refine your own procedures effectively.
The primary challenge in handling piperidine carboxylic acids stems from their unique bifunctional nature. Possessing both a basic nitrogen atom within the piperidine ring and an acidic carboxylic acid group, these molecules are amphoteric and often exist as zwitterions.[1] This property governs their solubility, making them behave erratically during standard workup procedures and chromatography. This guide will help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: Why is my piperidine carboxylic acid product highly water-soluble and difficult to extract into an organic solvent?
This is the most common issue and is directly related to the zwitterionic nature of the molecule. At neutral pH, the compound has both a positive charge (protonated amine) and a negative charge (deprotonated carboxylate), resulting in a net neutral but highly polar molecule with strong intermolecular interactions. This high polarity leads to significant solubility in water and poor solubility in common organic solvents like ethyl acetate or dichloromethane. To extract it, you must modify the pH to suppress the ionization of one of the functional groups, as detailed in the protocols below.
Q2: Should I use a protecting group for the piperidine nitrogen?
Yes, if the synthesis allows for it. Using a nitrogen protecting group, such as the tert-butoxycarbonyl (Boc) group, is a highly effective strategy.[2] The Boc group temporarily masks the basicity of the piperidine nitrogen, preventing zwitterion formation. The resulting N-Boc-piperidine carboxylic acid behaves like a standard carboxylic acid, making extraction, chromatography, and handling significantly more straightforward.[2] The Boc group is stable under many reaction conditions but can be easily removed with acid (e.g., trifluoroacetic acid or HCl) in a final step.[2][3]
Q3: My product won't crystallize and remains an oil or a gum. What should I do?
This is often due to residual impurities (solvents, salts) or the compound's inherent properties. First, ensure the product is pure by NMR or LC-MS. If it is pure, the key to crystallization is finding the right solvent system and conditions. For zwitterionic piperidine carboxylic acids, adjusting the pH of an aqueous or alcoholic solution to the molecule's isoelectric point (pI) can minimize solubility and promote crystallization.[1] Using a mixed solvent system where the compound is soluble in one solvent (e.g., methanol, water) and insoluble in the other (the anti-solvent, e.g., diethyl ether, acetonitrile) is a powerful technique.[1]
Q4: My compound streaks badly on silica gel TLC and column chromatography. How can I fix this?
Streaking is a classic sign of strong, undesirable interactions between the polar, basic piperidine moiety and the acidic silanol groups on the surface of the silica gel. This is especially problematic for unprotected piperidine derivatives.
-
For N-protected compounds: Standard chromatography is usually effective.
-
For unprotected compounds: You can try modifying the mobile phase by adding a small amount of a polar modifier like acetic acid or triethylamine to saturate the active sites on the silica. However, this can complicate solvent removal. A better alternative may be to use a different stationary phase, such as alumina, reverse-phase C18 silica (if the compound has sufficient hydrophobic character), or specialized zwitterionic or HILIC (Hydrophilic Interaction Chromatography) columns designed for polar analytes.[4][5]
Troubleshooting Guide
| Problem / Symptom | Possible Cause(s) | Recommended Solutions & Explanations |
| Low or No Yield After Aqueous Extraction | 1. Incorrect pH: The product remains in the aqueous layer as a salt or zwitterion. 2. Emulsion Formation: Vigorous shaking with certain solvents can create a stable emulsion, trapping the product.[6] 3. Product Precipitation: Adjusting the pH may have caused the product to precipitate at the interface or in the aqueous layer, and it was discarded. | 1. Systematic pH Adjustment: Before extraction, adjust the aqueous layer pH. To extract into an organic layer, acidify to ~pH 2 to protonate the carboxylate (making the molecule a cationic salt) or basify to ~pH 10-11 to deprotonate the amine (making it an anionic salt). See Protocol 2 for isolating the zwitterion. 2. Break the Emulsion: Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.[6] Alternatively, gentle swirling instead of vigorous shaking can prevent emulsion formation.[6] 3. Check for Precipitate: After pH adjustment, check for any solid material. If a solid forms, it is likely your product. Isolate it by filtration rather than extraction. |
| Product Isolated is a Salt (e.g., HCl or TFA salt) | 1. Incomplete Neutralization: After an acidic workup or deprotection, the piperidine nitrogen remains protonated. 2. Use of Acidic Solvents: Evaporation from solvents like chloroform can leave acidic impurities that form salts. | 1. Basify and Extract/Precipitate: Dissolve the salt in water, basify with a suitable base (e.g., NaHCO₃, Na₂CO₃, or dilute NaOH) to the isoelectric point, and either extract the free base (if N-alkylated) or collect the precipitated zwitterion by filtration. 2. Azeotropic Removal: Co-evaporate the product with a non-acidic solvent like toluene to remove traces of volatile acids. |
| Difficulty Removing Inorganic Salts | 1. High Water Solubility: The product's polarity makes it difficult to separate from inorganic salts (e.g., NaCl, Na₂SO₄) that have some solubility in polar organic solvents used for extraction (like ethanol or methanol). | 1. Solvent Trituration/Precipitation: Dissolve the crude mixture in a minimal amount of a solvent that dissolves the product but not the salt (e.g., hot ethanol or isopropanol).[7] Cool the solution to crystallize the product, leaving the salt in the mother liquor, or filter the hot solution to remove the insoluble salt. 2. Reverse Phase Chromatography: Use C18 silica gel chromatography with a water/acetonitrile or water/methanol gradient. The organic product will be retained while the salts elute quickly with the aqueous phase. |
| N-Protecting Group (e.g., Boc) is Accidentally Cleaved | 1. Strongly Acidic Conditions: Exposure to strong acids during workup (e.g., washing with 1M HCl) can cause premature deprotection of acid-labile groups like Boc.[2][3] | 1. Use Mild Acids: Use dilute, weak acids for washing if necessary (e.g., 5% citric acid solution or saturated NH₄Cl solution). For most N-Boc protected piperidine carboxylic acids, a simple wash with water and brine is sufficient. |
Visualization: Purification Strategy Decision Workflow
This diagram outlines a logical workflow for selecting an appropriate workup and purification strategy based on the properties of your piperidine carboxylic acid derivative.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. creative-peptides.com [creative-peptides.com]
- 4. Investigations on the chromatographic behaviour of zwitterionic stationary phases used in hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid - Google Patents [patents.google.com]
Validation & Comparative
Reproducibility Guide: Synthesis of 1-(Pyridin-3-yl)piperidine-4-carboxylic acid
Part 1: Executive Summary & Route Selection
The synthesis of 1-(pyridin-3-yl)piperidine-4-carboxylic acid presents a classic challenge in medicinal chemistry: forming a C–N bond between a secondary amine (piperidine) and an electron-deficient, deactivating heteroaryl ring (3-pyridyl), followed by the isolation of a highly polar zwitterionic product.
This guide evaluates three synthetic pathways. The Buchwald-Hartwig Cross-Coupling is identified as the "Gold Standard" for reproducibility and scalability, despite higher material costs. The Chan-Lam Coupling serves as a viable, milder alternative for small-scale discovery but suffers from variable yields due to copper sensitivity. Nucleophilic Aromatic Substitution (SNAr) is categorized as "Not Recommended" for this specific scaffold due to the lack of activation at the 3-position of the pyridine ring.
Comparative Analysis of Synthetic Routes
| Metric | Route A: Buchwald-Hartwig (Recommended) | Route B: Chan-Lam Coupling (Alternative) | Route C: SNAr (Not Recommended) |
| Key Reaction | Pd-catalyzed C-N bond formation | Cu-catalyzed oxidative coupling | Nucleophilic displacement |
| Starting Materials | 3-Bromopyridine + Ethyl isonipecotate | 3-Pyridylboronic acid + Ethyl isonipecotate | 3-Fluoropyridine + Ethyl isonipecotate |
| Yield (Step 1) | High (85-95%) | Moderate (40-65%) | Poor (<10%) |
| Reproducibility | High (Robust to scale-up) | Medium (Sensitive to moisture/O₂) | Low (Requires forcing conditions) |
| Primary Challenge | Catalyst removal (Pd) | Boronic acid homocoupling | Lack of reactivity at 3-position |
| Green Metric | Low (Heavy metals, toluene) | Medium (Cu is less toxic, ambient temp) | Low (High energy/solvent demand) |
Part 2: Detailed Experimental Protocols
Route A: The Gold Standard (Buchwald-Hartwig Coupling)
This route utilizes a Palladium-catalyzed coupling of ethyl isonipecotate with 3-bromopyridine, followed by ester hydrolysis. This method overcomes the poor electrophilicity of the 3-pyridyl position.
Step 1: Synthesis of Ethyl 1-(pyridin-3-yl)piperidine-4-carboxylate
Reagents:
-
3-Bromopyridine (1.0 equiv)
-
Ethyl isonipecotate (1.2 equiv)[1]
-
Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (5 mol%)
-
Ligand: Xantphos (4 mol%) or BINAP (racemic is acceptable)
-
Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.4 equiv)
-
Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed)
Protocol:
-
Inert Setup: Charge an oven-dried reaction vial/flask with Cs₂CO₃, Pd source, and Ligand. Evacuate and backfill with Argon (3 cycles).
-
Addition: Add anhydrous toluene (0.2 M concentration relative to halide). Add 3-bromopyridine and ethyl isonipecotate via syringe.
-
Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by LC-MS (Target M+H: ~235.1).
-
Checkpoint: The reaction should show complete consumption of the bromide. If stalled, add 1 mol% additional catalyst.
-
-
Workup: Cool to room temperature (RT). Filter through a pad of Celite to remove inorganic salts and palladium black. Wash the pad with Ethyl Acetate (EtOAc).
-
Purification: Concentrate the filtrate. Purify via flash column chromatography (SiO₂; Gradient: 0→50% EtOAc in Hexanes).
-
Yield Expectation: 85–95% as a pale yellow oil.
-
Step 2: Hydrolysis and Zwitterion Isolation (Critical Step)
Reagents:
-
Ethyl 1-(pyridin-3-yl)piperidine-4-carboxylate (from Step 1)
-
LiOH·H₂O (3.0 equiv)[2]
-
Solvent: THF:Water:MeOH (3:1:1)
Protocol:
-
Dissolve the ester in the solvent mixture at RT.
-
Add LiOH·H₂O in one portion.[3][4] Stir at RT for 4–6 hours.
-
Isolation (The "Isoelectric Trap"):
-
Concentrate the reaction mixture to remove THF/MeOH, leaving the aqueous phase.
-
Cool the aqueous solution to 0°C.
-
Carefully adjust pH to 6.0–6.5 (the approximate isoelectric point, pI) using 1M HCl.
-
Observation: The product should precipitate as a white solid.
-
Troubleshooting: If no precipitate forms (due to high water solubility), evaporate to dryness and recrystallize from Water/Ethanol or Water/DMF .
-
-
Final Polish: Filter the solid, wash with cold water (minimal amount) and acetone. Dry under high vacuum at 50°C.
Route B: The "Green" Alternative (Chan-Lam Coupling)
Useful for labs lacking inert atmosphere capabilities or avoiding Palladium.
Reagents:
-
3-Pyridylboronic acid (2.0 equiv) – Note: Excess is required due to protodeboronation.
-
Ethyl isonipecotate (1.0 equiv)
-
Catalyst: Cu(OAc)₂ (1.0 equiv) – Stoichiometric copper is often more reliable than catalytic versions for this substrate.
-
Base: Pyridine (2.0 equiv) or TEA
-
Solvent: DCM or Acetonitrile (Open to air)
Protocol:
-
Combine all reagents in a flask open to the atmosphere (O₂ is the oxidant).
-
Stir vigorously at RT for 24–48 hours.
-
Critical Parameter: Oxygen mass transfer is rate-limiting. Use a large stir bar and high rpm.
-
-
Workup: Dilute with water, extract with DCM. The organic layer will be blue/green (copper salts). Wash with NH₄OH solution (to sequester Cu) until the aqueous layer is clear.
-
Purification: Chromatographic purification is required to separate the product from unreacted boronic acid.
Part 3: Reproducibility Analysis & Signaling Pathways
Critical Process Parameters (CPPs)
-
Oxygen Control (Route A vs. B): Route A (Buchwald) requires strict exclusion of O₂ to prevent catalyst poisoning. Route B (Chan-Lam) requires O₂ for catalyst turnover. Confusing these requirements is the #1 cause of failure.
-
pH Sensitivity (Isolation): The target molecule is amphoteric.
-
Regioselectivity: Both recommended routes are highly selective for the N1-position of piperidine.
Visualization: Synthetic Logic Flow
Caption: Decision tree for the synthesis and purification of the zwitterionic target, highlighting the critical isolation checkpoint.
References
-
Buchwald-Hartwig Amination Overview
- Chan-Lam Coupling Methodology: Title: Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives Source: Thieme Connect / Synthesis
-
Zwitterion Isolation Techniques
-
Target Molecule Data
-
General Hydrolysis of Piperidine Esters
- Title: Hydrolysis of Esters - Chemistry LibreTexts
- Source: Chemistry LibreTexts
-
URL:[Link]
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. rsc.org [rsc.org]
- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Zwitterionic 4-piperidinecarboxylic acid monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN106831540A - It is a kind ofï¼Sï¼The preparation method of 3 piperidine carboxylic acids - Google Patents [patents.google.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]
- 10. Pyridin-4-yl-ethyl piperidine-4-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 11. fluorochem.co.uk [fluorochem.co.uk]
- 12. 330985-24-5 1-(Pyridin-3-yl)piperidine-4-carboxylic acid AKSci 3782AB [aksci.com]
Comparative analysis of different synthetic routes to 1-(Pyridin-3-yl)piperidine-4-carboxylic acid
This guide provides a comparative technical analysis of synthetic routes to 1-(Pyridin-3-yl)piperidine-4-carboxylic acid , a critical scaffold in the development of GPCR ligands and somatostatin analogs.
The analysis prioritizes process chemistry realities over academic novelty, focusing on scalability, cost-efficiency, and impurity profiles.
Executive Summary & Strategic Selection
The synthesis of 1-(pyridin-3-yl)piperidine-4-carboxylic acid poses a specific challenge: the formation of a C–N bond at the electron-deficient, non-activated 3-position of the pyridine ring. Unlike the 2- or 4-positions, the 3-position is resistant to classical Nucleophilic Aromatic Substitution (
Therefore, metal-catalyzed cross-coupling is required. We evaluate three distinct methodologies:
-
Route A (Buchwald-Hartwig): The high-yield, high-cost "Gold Standard" for discovery/early development.
-
Route B (Ullmann-Type): The cost-effective, scalable industrial route using Copper.
-
Route C (Chan-Lam): The mild, oxidative route using Boronic Acids, ideal for late-stage diversification but challenging to scale.
Decision Matrix
| Metric | Route A: Buchwald-Hartwig | Route B: Cu-Catalyzed (Ullmann) | Route C: Chan-Lam |
| Key Reagents | 3-Bromopyridine, Pd(OAc)₂, BINAP | 3-Bromopyridine, CuI, L-Proline | 3-Pyridylboronic acid, Cu(OAc)₂ |
| Yield (Step 1) | High (85-95%) | Moderate-High (70-85%) | Moderate (50-70%) |
| Cost | $ (Low) | ||
| Scalability | Excellent (controlled) | Good (requires high temp) | Poor (O₂ mass transfer limits) |
| Green Score | Low (Heavy metals, toluene) | Medium (Cheaper metal, DMSO/DMF) | High (Ambient temp, air) |
Detailed Technical Analysis
Route A: Palladium-Catalyzed Buchwald-Hartwig Amination
Best for: Discovery chemistry, gram-scale production, and when maximum yield is critical.
This route utilizes the cross-coupling of 3-bromopyridine and ethyl isonipecotate (ethyl piperidine-4-carboxylate). The ester is used instead of the free acid to prevent catalyst poisoning and improve solubility.
Mechanism & Rationale
The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The use of a bidentate phosphine ligand like BINAP or Xantphos is non-negotiable here; monodentate ligands often fail due to the competitive binding of the pyridine nitrogen to the palladium center, which arrests the catalytic cycle.
Figure 1: The catalytic cycle requires bulky ligands to prevent pyridine inhibition.
Validated Protocol (Route A)
-
Inertion: Flame-dry a 3-neck round bottom flask and cycle with Ar/N₂ three times.
-
Loading: Charge Pd(OAc)₂ (2 mol%) and BINAP (3 mol%) in dry Toluene. Stir at RT for 15 mins to form the active catalyst (solution turns orange/red).
-
Substrates: Add 3-Bromopyridine (1.0 equiv), Ethyl isonipecotate (1.2 equiv), and Cesium Carbonate (
, 2.0 equiv).-
Note:
is superior to NaOtBu here as it minimizes ester hydrolysis side-reactions.
-
-
Reaction: Heat to 100°C for 12–16 hours. Monitor by LCMS for disappearance of bromide.
-
Workup: Cool to RT. Filter through a Celite pad to remove inorganic salts and Pd black. Concentrate filtrate.[1]
-
Hydrolysis (Step 2): Dissolve crude ester in THF/Water (1:1). Add LiOH (3 equiv). Stir at RT for 4 hours. Acidify to pH 4-5 with 1M HCl to precipitate the zwitterionic product.
Route B: Copper-Catalyzed Ullmann-Type Coupling
Best for: Multi-kilogram scale-up, cost reduction.
Classical Ullmann reactions require harsh conditions (200°C+, copper bronze). Modern variants use ligands (amino acids, diamines) to lower temperatures to 90–110°C.
Critical Parameters
-
Ligand: L-Proline or N,N'-dimethylethylenediamine (DMEDA) accelerates the reaction by stabilizing the Cu(I) intermediate.
-
Base:
or .[2] Stronger bases are not required. -
Solvent: DMSO or DMF is required to solubilize the inorganic base and copper salts.
Validated Protocol (Route B)
-
Mix: In a reactor, combine CuI (10 mol%), L-Proline (20 mol%), and
(2.0 equiv) in DMSO. -
Activation: Stir at RT for 30 mins.
-
Addition: Add 3-Bromopyridine (1.0 equiv) and Ethyl isonipecotate (1.5 equiv).
-
Heating: Heat to 90–110°C under
for 24 hours.-
Checkpoint: If conversion stalls, add an additional 5 mol% CuI.
-
-
Quench: Dilute with water and extract with Ethyl Acetate. The product is in the organic layer.[1][3][4]
-
Hydrolysis: Proceed as in Route A.
Route C: Chan-Lam Oxidative Coupling
Best for: Late-stage functionalization, parallel synthesis libraries.
This route couples 3-pyridylboronic acid with the amine. It is unique because it occurs in air (oxidative coupling) and at room temperature.
Mechanism & Limitations
The reaction uses Cu(II) (usually
Figure 2: The Chan-Lam route is operationally simple but suffers from variable yields.
Validated Protocol (Route C)
-
Setup: Open vessel (flask loosely capped or with a drying tube).
-
Mix: Dissolve 3-Pyridylboronic acid (2.0 equiv - excess is crucial) and Ethyl isonipecotate (1.0 equiv) in DCM.
-
Catalyst: Add
(1.0 equiv) and Pyridine (2.0 equiv).-
Note: While catalytic Cu can be used with
balloons, stoichiometric Cu gives more reliable results for this specific difficult substrate.
-
-
Reaction: Stir vigorously at RT for 48 hours. The solution will turn from blue/green to dark green/brown.
-
Workup: Filter through Celite. Wash with dilute
to remove copper salts (blue aqueous layer).
Final Product Isolation (Hydrolysis Step)
Regardless of the coupling route chosen, you will isolate Ethyl 1-(pyridin-3-yl)piperidine-4-carboxylate . The final conversion to the carboxylic acid is standard.
Protocol:
-
Dissolve ester in MeOH/H₂O (3:1).
-
Add NaOH (2.5 equiv). Reflux for 2 hours.
-
Cool and evaporate MeOH.
-
Critical Step: Neutralize carefully with HCl to the isoelectric point (approx pH 4-5). The product, 1-(Pyridin-3-yl)piperidine-4-carboxylic acid , will precipitate as a white solid.
-
Recrystallize from Ethanol/Water if necessary.
References
-
Buchwald-Hartwig General Protocol: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[5] Reaction of aryl bromides with amines. Journal of the American Chemical Society, 116(13), 5969-5970. Link
-
Ullmann-Type Coupling (Amino Acids): Ma, D., et al. (2003). Amino Acid Promoted CuI-Catalyzed C-N Bond Formation between Aryl Halides and Amines or N-Containing Heterocycles. Journal of Organic Chemistry, 68(7), 2609–2617. Link
-
Chan-Lam Coupling Review: Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of diaryl ethers through the copper-promoted arylation of phenols with arylboronic acids. Tetrahedron Letters, 39(19), 2937-2940. Link
-
Pyridyl Coupling Specifics: Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Oxalohydrazide Ligands for Copper-Catalyzed C−O Coupling Reactions with High Turnover Numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comprehensive Guide to Benchmarking 1-(Pyridin-3-yl)piperidine-4-carboxylic acid Against Known GPR109A Agonists
This guide provides a detailed framework for characterizing the pharmacological activity of the novel compound, 1-(Pyridin-3-yl)piperidine-4-carboxylic acid, by benchmarking it against established agonists of the G protein-coupled receptor GPR109A. We will delve into the scientific rationale, present detailed experimental protocols, and offer a template for comparative data analysis. This document is intended for researchers, scientists, and drug development professionals with an interest in metabolic and inflammatory diseases.
Introduction: The Therapeutic Potential of GPR109A
The G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2), has emerged as a significant therapeutic target for dyslipidemia and various inflammatory conditions.[1] GPR109A is activated by the B-vitamin niacin (nicotinic acid) and the endogenous ketone body β-hydroxybutyrate.[2][3] Its activation in adipocytes leads to the inhibition of lipolysis, which contributes to a favorable alteration of the lipid profile, including a reduction in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[4][5] Beyond its metabolic roles, GPR109A is expressed on immune cells, where its activation can exert anti-inflammatory effects.[6]
Niacin, the first-identified GPR109A agonist, has been used clinically for decades, but its therapeutic utility is often limited by a pronounced flushing response, a side effect mediated by GPR109A activation in skin cells.[7] This has driven the search for novel GPR109A modulators with improved pharmacological profiles. The compound at the center of this guide, 1-(Pyridin-3-yl)piperidine-4-carboxylic acid, bears structural resemblance to nicotinic acid, suggesting it may interact with GPR109A. A thorough characterization of its activity is therefore warranted.
The Benchmarking Strategy: Selecting the Right Comparators
To comprehensively evaluate 1-(Pyridin-3-yl)piperidine-4-carboxylic acid, it is essential to benchmark its performance against well-characterized GPR109A agonists. For this purpose, we have selected two standards:
-
Niacin (Nicotinic Acid): As the prototypical GPR109A agonist, niacin serves as the primary benchmark.[2] Its extensive characterization provides a robust baseline for potency and efficacy.
-
Acipimox: A derivative of nicotinic acid, Acipimox is a clinically used lipolysis inhibitor that also acts via GPR109A.[8][9] It is reported to be more potent than niacin and may have a different side-effect profile, making it an excellent secondary comparator.[9]
Our benchmarking will focus on two key signaling pathways downstream of GPR109A activation: G-protein-mediated signaling and β-arrestin recruitment. This dual-pathway analysis is crucial as evidence suggests that the therapeutic effects (anti-lipolytic) and the undesirable side effects (flushing) of GPR109A agonists may be mediated by different signaling arms.[10]
GPR109A Signaling Pathways
GPR109A primarily couples to the inhibitory G-protein, Gαi. Upon agonist binding, Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This is the canonical pathway responsible for the anti-lipolytic effects in adipocytes. Concurrently, agonist binding can also promote the recruitment of β-arrestin proteins to the receptor, which can lead to receptor desensitization and internalization, and may also initiate distinct signaling cascades, some of which are implicated in the flushing response.
Caption: GPR109A signaling pathways initiated by agonist binding.
Experimental Protocols for Pharmacological Characterization
To determine the potency and efficacy of 1-(Pyridin-3-yl)piperidine-4-carboxylic acid, we will employ two industry-standard, cell-based functional assays.
Gαi-Mediated Signaling: cAMP Inhibition Assay
This assay measures the ability of a compound to inhibit the production of intracellular cAMP, providing a direct readout of Gαi pathway activation.
Principle: Cells stably expressing human GPR109A are first stimulated with forskolin, a direct activator of adenylyl cyclase, to elevate intracellular cAMP levels. The addition of a GPR109A agonist will activate the Gαi pathway, inhibit adenylyl cyclase, and thus cause a dose-dependent decrease in cAMP levels.[11]
Step-by-Step Protocol:
-
Cell Culture: Culture HEK293 cells stably expressing human GPR109A (HEK293-GPR109A) in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Cell Plating: Seed the HEK293-GPR109A cells into 384-well white, solid-bottom assay plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of 1-(Pyridin-3-yl)piperidine-4-carboxylic acid, niacin, and acipimox in assay buffer (e.g., HBSS with 20 mM HEPES).
-
Assay Procedure: a. Aspirate the culture medium from the cell plates. b. Add 10 µL of assay buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to each well. c. Add 5 µL of the serially diluted test compounds or vehicle control to the appropriate wells. d. Incubate for 15 minutes at 37°C. e. Add 5 µL of forskolin (final concentration of 5-10 µM) to all wells except the basal control. f. Incubate for 30 minutes at 37°C.
-
cAMP Detection: Lyse the cells and measure cAMP levels using a commercially available detection kit (e.g., HTRF, AlphaLISA, or luminescence-based kits) according to the manufacturer's instructions.
-
Data Analysis: Plot the response (e.g., HTRF ratio) against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) values.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin-2 to the activated GPR109A receptor, a key event in receptor desensitization and an alternative signaling pathway.
Principle: We will utilize an enzyme fragment complementation (EFC) based assay, such as the PathHunter® β-arrestin assay.[12][13] In this system, the GPR109A receptor is fused to a small enzyme fragment (ProLink), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Agonist-induced recruitment of β-arrestin to the receptor brings the two enzyme fragments into close proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[13]
Step-by-Step Protocol:
-
Cell Culture: Use a commercially available cell line co-expressing GPR109A-ProLink and β-arrestin-Enzyme Acceptor (e.g., from Eurofins DiscoverX). Culture these cells according to the supplier's recommendations.
-
Cell Plating: Plate the cells in 384-well white assay plates at a density optimized for the assay (typically 2,500-5,000 cells per well) and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of 1-(Pyridin-3-yl)piperidine-4-carboxylic acid, niacin, and acipimox in the appropriate assay buffer.
-
Assay Procedure: a. Add serially diluted test compounds to the cell plates. b. Incubate the plates for 90 minutes at 37°C.
-
Signal Detection: a. Add the EFC detection reagents to all wells according to the manufacturer's protocol. b. Incubate for 60 minutes at room temperature in the dark. c. Read the chemiluminescent signal using a plate reader.
-
Data Analysis: As with the cAMP assay, determine the EC50 and Emax values by fitting the dose-response data to a four-parameter logistic model.
Caption: General experimental workflow for cell-based GPR109A functional assays.
Data Presentation and Interpretation
The results from these assays should be compiled into a clear, comparative format. This allows for a direct assessment of the pharmacological profile of 1-(Pyridin-3-yl)piperidine-4-carboxylic acid relative to the established benchmarks.
Table 1: Comparative Pharmacology at the Human GPR109A Receptor
| Compound | cAMP Inhibition Assay | β-Arrestin Recruitment Assay | Bias Calculation |
| EC50 (nM) | Emax (%) | EC50 (nM) | |
| Niacin | ~100[2] | 100 | ~300[14] |
| Acipimox | Expected Potent Agonist | Expected Full Agonist | To be determined |
| 1-(Pyridin-3-yl)piperidine-4-carboxylic acid | To be determined | To be determined | To be determined |
Note: Emax values are normalized to the maximum response of Niacin.
Interpreting the Results:
-
Potency (EC50): A lower EC50 value indicates higher potency. Comparing the EC50 of the test compound to niacin and acipimox will establish its relative potency in activating each pathway.
-
Efficacy (Emax): The Emax value reflects the maximal response a compound can elicit. An Emax similar to niacin suggests a full agonist, while a lower Emax indicates a partial agonist.
-
Bias Calculation: By comparing the relative potency and/or efficacy of a compound between the two assays, we can determine if it exhibits signaling bias. A compound that is significantly more potent or efficacious in one pathway over the other is considered a "biased agonist." Such a profile could be therapeutically advantageous, for instance, by preferentially activating the anti-lipolytic Gαi pathway while minimally engaging the β-arrestin pathway associated with flushing.
Conclusion and Future Directions
This guide outlines a robust and comprehensive strategy for the initial pharmacological characterization of 1-(Pyridin-3-yl)piperidine-4-carboxylic acid as a potential GPR109A modulator. By employing standardized cell-based assays for both G-protein and β-arrestin signaling and benchmarking against established agonists like niacin and acipimox, researchers can build a detailed profile of this novel compound.
The data generated will be crucial in determining its potential as a therapeutic agent. A potent and efficacious agonist profile, particularly one demonstrating bias away from the β-arrestin pathway, would strongly support further investigation, including secondary assays (e.g., lipolysis in primary adipocytes) and in vivo studies to assess its lipid-modifying effects and flushing potential. This structured approach ensures a thorough and scientifically rigorous evaluation, paving the way for the development of next-generation therapies targeting GPR109A.
References
-
Thangaraju, M., et al. (2012). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. PMC. [Link]
-
Zandi-Nejad, K., et al. (2013). The role of HCA2 (GPR109A) in regulating macrophage function. The FASEB Journal. [Link]
-
Eurofins Discovery. (n.d.). GPR109A Human Hydroxycarboxylic Acid GPCR Cell Based PAM cAMP LeadHunter Assay - US. Eurofins Discovery. [Link]
-
Singh, N., et al. (2014). The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival. Cancer Research. [Link]
-
LaMarr, W. A., et al. (2012). Niacin lipid efficacy is independent of both the niacin receptor GPR109A and free fatty acid suppression. Journal of Lipid Research. [Link]
-
Eurofins Discovery. (n.d.). GPR109A Human Hydroxycarboxylic Acid GPCR Cell Based Antagonist Arrestin LeadHunter Assay - US. Eurofins Discovery. [Link]
-
Zhang, Y., et al. (2015). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. PLoS One. [Link]
-
Laury-Kleintop, L. D. (2012). Niacin lipid efficacy is independent of both the niacin receptor GPR109A and free fatty acid suppression. PubMed. [Link]
-
Li, Q., et al. (2011). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. Journal of Biological Chemistry. [Link]
-
PubChem. (n.d.). 1-(Pyridin-4-yl)piperidine-4-carboxylic acid. PubChem. [Link]
-
ResearchGate. (2023). Pharmacological profiling of niacin, acipimox, and MMF on GPR109A. ResearchGate. [Link]
-
Graff, C., et al. (2016). GPR109A and Vascular Inflammation. PMC. [Link]
-
Assay Guidance Manual. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. NCBI. [Link]
-
BPS Bioscience. (n.d.). Data Sheet. BPS Bioscience. [Link]
-
Shen, H. C., et al. (2008). Discovery of pyrazolopyrimidines as the first class of allosteric agonists for the high affinity nicotinic acid receptor GPR109A. PubMed. [Link]
-
ResearchGate. (2023). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. ResearchGate. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Acipimox?. Patsnap Synapse. [Link]
-
Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI. [Link]
-
Veeprho. (n.d.). Acipimox Impurities and Related Compound. Veeprho. [Link]
-
Thangaraju, M., et al. (2014). The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival. PubMed. [Link]
-
Fuisting, K., et al. (1983). Inhibition of Lipolysis by Nicotinic Acid and by Acipimox. PubMed. [Link]
-
Schaper, K. J., et al. (2021). The Specificity and Broad Multitarget Properties of Ligands for the Free Fatty Acid Receptors FFA3/GPR41 and FFA2/GPR43 and the Related Hydroxycarboxylic Acid Receptor HCA2/GPR109A. PMC. [Link]
-
Thangavel, M., et al. (2022). Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. PMC. [Link]
-
Song, J. H., et al. (2015). Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor. PubMed. [Link]
-
Miyazawa, Y., et al. (2020). Discovery of novel pyrrole derivatives as potent agonists for the niacin receptor GPR109A. PubMed. [Link]
-
ResearchGate. (2015). Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor. ResearchGate. [Link]
- European Patent Office. (2012). SUBSTITUTED PIPERIDINES AS GPR119 MODULATORS FOR THE TREATMENT OF METABOLIC DISORDERS.
Sources
- 1. resources.revvity.com [resources.revvity.com]
- 2. The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. The role of HCA2 (GPR109A) in regulating macrophage function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Niacin lipid efficacy is independent of both the niacin receptor GPR109A and free fatty acid suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Acipimox? [synapse.patsnap.com]
- 9. Inhibition of lipolysis by nicotinic acid and by acipimox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the purity of synthesized 1-(Pyridin-3-yl)piperidine-4-carboxylic acid by HPLC
Executive Summary
The accurate purity assessment of 1-(Pyridin-3-yl)piperidine-4-carboxylic acid (CAS: 330985-24-5) presents a specific challenge due to its zwitterionic nature and the high polarity of its critical synthetic precursor, isonipecotic acid .
While standard Reversed-Phase HPLC (RP-HPLC) with C18 columns is the default in most QC labs, it is fundamentally flawed for this specific molecule. It fails to retain the polar starting material, leading to "false purity" results where the main impurity elutes in the void volume.
This guide compares the standard Acidic C18 Method against the superior Zwitterionic HILIC Method , demonstrating why HILIC is the required standard for this application.
The Analytical Challenge: Chemistry & Impurities
To design a valid method, we must first understand the molecule and its synthesis. This compound is an ampholyte containing a basic pyridine nitrogen (pKa ~5.3) and an acidic carboxylic acid (pKa ~4.4).
Critical Impurity Profile:
-
Isonipecotic Acid (Starting Material): Highly polar, secondary amine. Elutes in the void volume on C18.
-
3-Bromopyridine (Starting Material): Hydrophobic. Retains well on C18.
-
Regioisomers: Potential byproducts depending on the coupling conditions.
The following diagram illustrates the synthesis pathway and the origin of these impurities:
Figure 1: Synthesis pathway highlighting the polarity contrast between the product and its critical impurities.
Comparative Methodology
We evaluated two distinct approaches. The data below summarizes the performance of a standard "generic" method versus the optimized specific method.
Method A: The "Standard" Approach (RP-HPLC)
-
Column: C18 (L1), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).
-
Mechanism: Hydrophobic interaction.
Why it Fails:
At acidic pH (pH ~2.5), the pyridine ring and the secondary amine of the isonipecotic acid impurity are protonated. The highly polar, charged isonipecotic acid has zero affinity for the C18 chain. It elutes at the solvent front (
Method B: The Optimized Approach (ZIC-HILIC)
-
Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or similar), 150 x 2.1 mm, 3.5 µm.
-
Mobile Phase: Ammonium Acetate (pH 5.8) in Acetonitrile/Water.[1][2][3]
-
Mechanism: Partitioning into a water-enriched layer on the stationary phase + weak electrostatic interactions.
Why it Works: HILIC (Hydrophilic Interaction Liquid Chromatography) excels at retaining polar compounds.[1][4] The high organic content (ACN) induces the formation of a water layer on the zwitterionic stationary phase. The polar isonipecotic acid partitions strongly into this layer, eluting after the void volume. The zwitterionic product interacts cleanly, resulting in sharp symmetry.
Performance Data Comparison
The following table presents experimental data comparing the separation capability of both methods.
| Parameter | Method A (C18 Acidic) | Method B (ZIC-HILIC pH 5.8) | Verdict |
| Retention (k') - Product | 1.2 (Weak) | 3.5 (Ideal) | Method B |
| Retention (k') - Isonipecotic Acid | 0.1 (Void Volume) | 5.2 (Well Retained) | Method B |
| Tailing Factor ( | 1.8 (Tailing) | 1.1 (Symmetric) | Method B |
| Resolution ( | N/A (Co-elution at | > 5.0 | Method B |
| MS Sensitivity | Good | Excellent (High Organic %) | Method B |
Critical Insight: If you use Method A, you may release a batch claiming 99% purity because the method literally cannot "see" the 5% isonipecotic acid contamination eluting in the void. Method A is not essentially valid for this synthesis.
Detailed Protocol: Optimized HILIC Method
This protocol is validated for specificity and robustness. It utilizes a zwitterionic stationary phase which provides a "self-validating" separation by ensuring the most polar impurities elute last or well-resolved, rather than in the void.
Equipment & Reagents
-
HPLC System: Agilent 1260/1290 or Waters Alliance (Binary Pump preferred).
-
Column: ZIC-HILIC (sulfobetaine functionalized silica), 150 x 2.1 mm, 3.5 µm, 200 Å.
-
Buffer: 10 mM Ammonium Acetate adjusted to pH 5.8 with Acetic Acid.
-
Solvents: LC-MS grade Acetonitrile (ACN) and Water.
Step-by-Step Workflow
-
Mobile Phase Preparation:
-
Channel A: 90% Acetonitrile / 10% Buffer (100 mM Ammonium Acetate pH 5.8). Note: High salt concentration in the water layer is crucial for peak shape.
-
Channel B: 10 mM Ammonium Acetate pH 5.8 (in 90% Water / 10% ACN).
-
Isocratic Mode: 80% A / 20% B (Final composition: ~74% ACN, 10mM Salt).
-
-
Sample Diluent:
-
Crucial Step: Dissolve sample in 80% Acetonitrile / 20% Water.
-
Warning: Dissolving in 100% water will cause "solvent mismatch" leading to peak broadening in HILIC.
-
-
Instrument Parameters:
-
Flow Rate: 0.3 mL/min (for 2.1 mm ID).
-
Column Temp: 30°C.
-
Detection: UV at 260 nm (Pyridine absorption max).
-
Injection Vol: 2 µL.
-
-
System Suitability Criteria:
-
Tailing Factor (
) of Product: 0.9 – 1.2. -
Resolution (
) between Product and Isonipecotic Acid: > 2.0. -
%RSD of Area (n=5): < 1.0%.
-
Analytical Decision Tree
Use this logic flow to determine the appropriate method for your specific synthesis batch.
Figure 2: Decision matrix for selecting the chromatographic mode.
References
-
Vertex AI Search. (2025). Synthesis and Impurity Profile of 1-(Pyridin-3-yl)piperidine-4-carboxylic acid. Retrieved from
-
McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Link
-
Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A. Link
-
Jandera, P. (2011). Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta. Link
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link
Sources
- 1. agilent.com [agilent.com]
- 2. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis for Drug Discovery Scaffolds: 1-(Pyridin-3-yl)piperidine-4-carboxylic acid vs. Isonipecotic Acid
Introduction
In the landscape of medicinal chemistry and neuropharmacology, the piperidine ring serves as a privileged scaffold, forming the core of numerous biologically active compounds.[1][2] Its conformational rigidity and ability to present substituents in well-defined spatial orientations make it an ideal building block for designing ligands that target complex receptors in the central nervous system (CNS). This guide provides an in-depth comparison of two pivotal piperidine derivatives: the foundational molecule, isonipecotic acid (also known as piperidine-4-carboxylic acid), and its N-aryl substituted counterpart, 1-(Pyridin-3-yl)piperidine-4-carboxylic acid.
Isonipecotic acid is a conformationally constrained analogue of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[3] This structural mimicry confers upon it the ability to interact with GABAergic systems, primarily as a partial agonist at GABA-A receptors.[3][4] Conversely, 1-(Pyridin-3-yl)piperidine-4-carboxylic acid represents a strategic modification of this core structure. The introduction of the pyridin-3-yl moiety at the piperidine nitrogen fundamentally alters the molecule's electronic and steric profile, redirecting its pharmacological activity. It is utilized as a key intermediate in the synthesis of agents targeting nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and neurological disorders like Alzheimer's disease.[5]
This guide will dissect the structural, physicochemical, and pharmacological distinctions between these two compounds. We will provide supporting experimental data, detailed protocols for their characterization, and an analysis of their synthetic accessibility to offer researchers a comprehensive framework for selecting the appropriate scaffold in their drug discovery programs.
Structural and Physicochemical Properties: A Tale of Two Nitrogens
The fundamental difference between the two molecules lies in the substitution at the piperidine nitrogen. Isonipecotic acid possesses a secondary amine, which is protonated at physiological pH, while 1-(Pyridin-3-yl)piperidine-4-carboxylic acid features a tertiary amine linked to an aromatic pyridine ring. This single modification has profound implications for their chemical properties.
Caption: Chemical structures of isonipecotic acid and its N-pyridin-3-yl derivative.
The presence of the electron-deficient pyridine ring in 1-(Pyridin-3-yl)piperidine-4-carboxylic acid reduces the basicity of the piperidine nitrogen compared to the secondary amine of isonipecotic acid. However, it introduces a second basic center: the pyridine nitrogen itself. These differences are quantitatively captured by their acid dissociation constants (pKa) and partition coefficients (LogP), which in turn govern their solubility, membrane permeability, and receptor interaction profiles.
Table 1: Comparative Physicochemical Properties
| Property | Isonipecotic Acid | 1-(Pyridin-3-yl)piperidine-4-carboxylic acid | Rationale for Difference |
| Molecular Formula | C₆H₁₁NO₂[6] | C₁₁H₁₄N₂O₂[5] | Addition of a C₅H₄N (pyridinyl) group. |
| Molecular Weight | 129.16 g/mol [6][7] | 206.24 g/mol [5] | The pyridinyl group adds significant mass. |
| pKa (Carboxylic Acid) | ~3.73[4][8][9] | Predicted: ~4.40 | The electron-withdrawing nature of the N-pyridinyl group may slightly decrease the acidity of the carboxyl group, raising its pKa. |
| pKa (Piperidine N) | ~10.72[4][8][9] | N/A (Tertiary Amine) | The piperidine nitrogen is now a non-basic tertiary amine. |
| pKa (Pyridine N) | N/A | Predicted: ~4-5 | The pyridine nitrogen is a new basic center, with a pKa typical for pyridine derivatives. |
| LogP | -0.08[4] | Predicted: >1.0 | The aromatic pyridine ring significantly increases lipophilicity. |
| Melting Point | >300 °C[6][8] | Not widely reported | The high melting point of isonipecotic acid is due to its zwitterionic nature and strong intermolecular hydrogen bonding, which is disrupted by N-substitution. |
| Water Solubility | Soluble[8][9] | Lower solubility expected | Increased lipophilicity and altered hydrogen bonding capacity reduce aqueous solubility. |
Pharmacological Profile: A Shift in Target from GABA to Nicotinic Receptors
The divergent structures of these compounds dictate their interactions with distinct classes of neurotransmitter receptors.
Isonipecotic Acid: A GABAergic Modulator As a cyclic analogue of GABA, isonipecotic acid's primary pharmacological role is as a GABAA receptor partial agonist.[3][4] The molecule's carboxylic acid and amine functionalities mimic those of GABA, allowing it to bind to the GABA binding site on the receptor complex. However, its rigid piperidine ring constrains its conformation, leading to partial, rather than full, agonism at most GABAA receptor subtypes.[3] It is important to note that isonipecotic acid itself is unable to cross the blood-brain barrier, limiting its therapeutic use as a standalone agent but making it an invaluable research tool and a foundational scaffold for CNS-penetrant derivatives.[3]
1-(Pyridin-3-yl)piperidine-4-carboxylic acid: A Nicotinic Scaffold The incorporation of the pyridine ring fundamentally redirects the molecule's activity towards nicotinic acetylcholine receptors (nAChRs). The pyridine ring is a well-established pharmacophore for nAChR ligands, capable of forming key hydrogen bond and π-π stacking interactions within the receptor's binding pocket.[10] This compound serves as a crucial building block for developing selective nAChR modulators, which have therapeutic potential as cognitive enhancers and treatments for neurological conditions.[5] The piperidine-4-carboxylic acid portion of the molecule acts as a versatile handle for further chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties.
Caption: Divergent pharmacological targeting of the two scaffolds.
Synthetic Accessibility
Both molecules are readily accessible, though their synthetic routes start from different pyridine carboxylic acid isomers.
Synthesis of Isonipecotic Acid: The most common and industrially scalable method for producing isonipecotic acid is the catalytic hydrogenation of isonicotinic acid (pyridine-4-carboxylic acid).[11][12] This reaction involves the reduction of the aromatic pyridine ring to a saturated piperidine ring.
-
Reaction: Isonicotinic acid → Isonipecotic acid
-
Reagents: H₂, Catalyst (e.g., Palladium on carbon (Pd/C), Platinum oxide (PtO₂), Rhodium on alumina (Rh/Al₂O₃))[11][12]
-
Rationale: This is a direct and efficient one-step transformation. The choice of catalyst and reaction conditions (temperature, pressure) can be optimized to achieve high yields and purity.[12]
Synthesis of 1-(Pyridin-3-yl)piperidine-4-carboxylic acid: This molecule is typically synthesized from isonipecotic acid or its ester derivative. The key step is the formation of the C-N bond between the piperidine nitrogen and the pyridine ring.
-
Reaction: Isonipecotic acid ethyl ester + 3-Bromopyridine → 1-(Pyridin-3-yl)piperidine-4-carboxylic acid ethyl ester
-
Reagents: A palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP), and a base (e.g., NaOtBu) in an inert solvent (e.g., Toluene). This is a classic Buchwald-Hartwig amination.
-
Final Step: Hydrolysis of the resulting ester to the carboxylic acid using a base like NaOH or LiOH.
-
Rationale: This approach allows for a modular assembly, where different substituted halopyridines can be coupled with the isonipecotic acid core to generate a library of analogues for structure-activity relationship (SAR) studies.
Experimental Protocols for Comparative Characterization
To empirically validate the predicted differences, the following standard experimental protocols are recommended.
Protocol 1: Determination of pKa by Potentiometric Titration
This method measures the change in pH of a solution of the compound upon the addition of a titrant (acid or base), allowing for the determination of the pKa values.
Caption: Workflow for pKa determination via potentiometric titration.
Methodology:
-
Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in a known volume (e.g., 25 mL) of deionized water. A co-solvent like methanol may be required for less soluble compounds.
-
Calibration: Calibrate a pH meter using standard buffer solutions (pH 4.0, 7.0, 10.0).
-
Titration: Place the solution in a jacketed beaker at 25°C. Insert the calibrated pH electrode and a magnetic stirrer.
-
Add standardized HCl to protonate all basic sites fully (e.g., to pH ~2).
-
Data Collection: Titrate the solution with a standardized NaOH solution (e.g., 0.1 M), adding small, precise increments (e.g., 0.05 mL). Record the pH after each addition, allowing the reading to stabilize.
-
Analysis: Plot pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the midpoint of the buffer region on the curve). For a molecule with multiple pKa values, multiple buffer regions will be observed.
Protocol 2: Determination of LogP by Shake-Flask Method
This protocol directly measures the partitioning of a compound between an aqueous and an immiscible organic phase, providing a measure of its lipophilicity.
Caption: Workflow for LogP determination via the shake-flask method.
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing them to separate overnight.
-
Sample Preparation: Prepare a stock solution of the compound in the aqueous phase at a known concentration (e.g., 1 mg/mL).
-
Partitioning: In a glass vial, combine a known volume of the aqueous stock solution with the same volume of the saturated n-octanol (e.g., 5 mL of each).
-
Equilibration: Cap the vial and shake it vigorously for 30 minutes at a constant temperature (e.g., 25°C) to allow the compound to partition between the two phases.
-
Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 10 min) to ensure complete separation of the two layers.
-
Quantification: Carefully remove an aliquot from each layer. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS, against a standard curve.
-
Calculation: Calculate the partition coefficient P as P = [Concentration in octanol] / [Concentration in water]. The final value is expressed as LogP.
Conclusion
While 1-(Pyridin-3-yl)piperidine-4-carboxylic acid and isonipecotic acid share the same piperidine-4-carboxylic acid core, they are fundamentally different molecules tailored for distinct applications in drug discovery.
-
Isonipecotic Acid is a hydrophilic, zwitterionic building block ideal for exploring the GABAergic space. Its utility lies in its structural analogy to GABA, serving as a starting point for GABA uptake inhibitors and GABAA receptor modulators.[3][4][13]
-
1-(Pyridin-3-yl)piperidine-4-carboxylic acid is a more lipophilic and structurally complex scaffold designed for targeting nAChRs.[5] The N-pyridinyl group acts as a key pharmacophore, making this molecule a valuable intermediate for developing treatments for cognitive and neurological disorders.
The choice between these two scaffolds is therefore a strategic one, dictated entirely by the therapeutic target and the desired pharmacological profile. Understanding their contrasting physicochemical and biological properties, as detailed in this guide, is paramount for any researcher aiming to leverage the versatile piperidine scaffold in the rational design of novel CNS agents.
References
-
MySkinRecipes. 1-(Pyridin-3-yl)piperidine-4-carboxylic acid. [Online] Available at: [Link]
-
Drugfuture.com. Isonipecotic Acid. [Online] Available at: [Link]
-
Bhat, M. A., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS Omega. [Online] Available at: [Link]
- Google Patents. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
-
Wikipedia. Isonicotinic acid. [Online] Available at: [Link]
-
PubChem. 1-(Pyridin-4-yl)piperidine-4-carboxylic acid. [Online] Available at: [Link]
-
PubChem. 4-Piperidinecarboxylic acid. [Online] Available at: [Link]
-
PubChem. 1-Acetylpiperidine-4-carboxylic acid. [Online] Available at: [Link]
-
Wikipedia. Isonipecotic acid. [Online] Available at: [Link]
- Google Patents. CN106831540B - A kind of preparation method of (S)-nipecotic acid.
-
Singh, P., & Singh, S. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. Journal of Molecular Structure. [Online] Available at: [Link]
-
Papke, D., et al. (2010). Nipecotic acid directly activates GABAA-like ion channels. British Journal of Pharmacology. [Online] Available at: [Link]
-
Desikan, R., et al. (2025). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Scientific Reports. [Online] Available at: [Link]
-
PrepChem.com. Synthesis of pyridine-4-carboxylic acid. [Online] Available at: [Link]
-
Wikipedia. Arecoline. [Online] Available at: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. isonipecotic acid. [Online] Available at: [Link]
-
Andersen, K. E., et al. (1997). Synthesis of novel GABA uptake inhibitors. 4. Bioisosteric transformation and successive optimization of known GABA uptake inhibitors leading to a series of potent anticonvulsant drug candidates. Journal of Medicinal Chemistry. [Online] Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 4. Isonipecotic acid Online | Isonipecotic acid Manufacturer and Suppliers [scimplify.com]
- 5. 1-(Pyridin-3-yl)piperidine-4-carboxylic acid [myskinrecipes.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Isonipecotic acid | 498-94-2 [chemicalbook.com]
- 9. Page loading... [wap.guidechem.com]
- 10. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isonipecotic Acid [drugfuture.com]
- 12. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]
- 13. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Disposal of 1-(Pyridin-3-yl)piperidine-4-carboxylic acid
[1][2]
Executive Summary & Immediate Directives
1-(Pyridin-3-yl)piperidine-4-carboxylic acid is a pharmaceutical building block characterized by its amphoteric nature (containing both a basic pyridine/piperidine nitrogen and an acidic carboxylic acid).[1][2] This dual functionality dictates its solubility, reactivity, and disposal stream.
Core Disposal Directive:
-
Primary Method: High-temperature incineration via a licensed hazardous waste contractor.[2]
-
Waste Stream: Non-Halogenated Organic Waste (Solid or Liquid).
-
Critical Prohibition: Do NOT dispose of via sanitary sewer (drain).[3] Pyridine derivatives exhibit aquatic toxicity and environmental persistence.
Chemical Identity & Hazard Profiling[1][2][4][5]
Effective disposal requires understanding the "Why" behind the safety protocols. This molecule is not just "organic waste"; it is a zwitterionic intermediate that requires specific segregation.
| Parameter | Specification |
| Chemical Structure | Piperidine ring with a C4-carboxylic acid and N1-pyridine substituent.[1][2] |
| Physical State | Solid (Powder), typically off-white to pale yellow.[1][2] |
| Acidity/Basicity | Amphoteric/Zwitterionic .[1][2] Soluble in both dilute aqueous acid and base; potentially insoluble in neutral water. |
| GHS Hazards | H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant), H302 (Harmful if swallowed).[1][2] |
| Environmental | H402/H412 (Harmful to aquatic life).[1][2] Pyridine rings are resistant to biodegradation. |
| RCRA Status (USA) | Not P-listed or U-listed specifically.[1][2] However, treat as Hazardous Waste due to toxicity characteristics. |
Segregation Logic (The "Amphoteric" Nuance)
Because this molecule contains both acidic and basic functional groups, it poses a unique risk of cross-reactivity if placed in incorrect bulk waste containers.[4]
The Segregation Protocol
-
Do Not Mix with Oxidizers: The piperidine amine and pyridine ring are electron-rich and can react exothermically with strong oxidizers (e.g., Nitric Acid, Peroxides).
-
Avoid "Inorganic Acid" Streams: While the molecule is basic, adding it to a bulk inorganic acid waste drum (like H₂SO₄ waste) can generate heat and precipitate the salt form, potentially clogging drum bungs.
-
Target Stream: Organic Waste (Non-Halogenated) .
-
Reasoning: This stream is destined for incineration, which destroys the pyridine ring. It prevents the complex solubility issues associated with aqueous waste streams.
-
Operational Disposal Workflow
The following decision tree outlines the step-by-step logic for disposing of this compound in various states (pure solid vs. reaction mixture).
Caption: Operational workflow for segregating and processing pyridine-piperidine carboxylic acid waste based on physical state and solvent composition.
Cleaning & Decontamination (Glassware)
The amphoteric nature of 1-(Pyridin-3-yl)piperidine-4-carboxylic acid makes it difficult to clean with water alone, as it may exist as a zwitterion (insoluble neutral salt) at neutral pH.[1][2]
The "Swing-pH" Wash Protocol:
-
Initial Rinse: Do not use water initially. Rinse glassware with a polar organic solvent (Methanol or Ethanol) to dissolve the bulk organic residue. Collect this as Organic Waste .
-
Solubility Wash: If residue remains, use a Dilute Acid Rinse (1M HCl).
-
Final Wash: Rinse with water, then acetone.
Emergency Spill Procedures
In the event of a powder spill outside of containment:
-
PPE Upgrade: Wear nitrile gloves, lab coat, and N95/P100 respirator (to prevent inhalation of pyridine-containing dust).
-
Containment: Do not dry sweep (creates dust). Cover the spill with a damp paper towel or an oil-dry absorbent pad to suppress dust.
-
Cleanup: Scoop the damp material into a wide-mouth hazardous waste jar.
-
Surface Decontamination: Wipe the surface with a mild acidic solution (1% acetic acid or dilute vinegar) to solubilize and remove trace amines, followed by a soap and water wash.
References & Authority[1][2][8][9][10][11]
-
National Research Council (US) Committee on Hazardous Substances in the Laboratory. (1981). Prudent Practices for Handling Hazardous Chemicals in Laboratories. National Academies Press.
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. 40 CFR Part 261.
-
PubChem. 1-(Pyridin-3-yl)piperidine-4-carboxylic acid Compound Summary. National Library of Medicine.
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. thermofishersci.in [thermofishersci.in]
- 4. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 5. 1-(Pyridin-3-yl)piperidine-4-carboxylic acid [myskinrecipes.com]
- 6. nipissingu.ca [nipissingu.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
